CYY292
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H28N8O |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H28N8O/c1-16-14-25-24(29-23(16)27-18-5-4-17-15-26-30-20(17)12-18)28-19-6-7-21(22(13-19)33-3)32-10-8-31(2)9-11-32/h4-7,12-15H,8-11H2,1-3H3,(H,26,30)(H2,25,27,28,29) |
Clave InChI |
PCQOIBJOKXSDEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)NC4=CC(=C(C=C4)N5CCN(CC5)C)OC |
Origen del producto |
United States |
Foundational & Exploratory
CYY292: A Deep Dive into its Mechanism as a Potent FGFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CYY292, a novel and potent small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This compound has demonstrated significant anti-tumor activity, particularly in preclinical models of glioblastoma (GBM), by selectively targeting the FGFR1 signaling cascade. This document details its binding characteristics, downstream cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Targeting the FGFR1/AKT/Snail Signaling Axis
This compound functions as a highly selective inhibitor of FGFR1, a receptor tyrosine kinase frequently implicated in oncogenesis.[1][2][3] Its primary mechanism involves a strong affinity for the FGFR1 protein, where it forms hydrogen bonds with the ALA564 and GLU562 residues.[4] Upon binding, this compound acts on the conserved Ser777 residue of FGFR1, leading to a reduction in the phosphorylation of key tyrosine residues Y653 and Y654.[1][3][4] This inhibition of FGFR1 autophosphorylation effectively blocks the activation of downstream signaling pathways.[1][4]
The key signaling cascade disrupted by this compound is the PI3K/AKT pathway. Specifically, inhibition of FGFR1 by this compound leads to a dose-dependent decrease in the phosphorylation of AKT.[1] This, in turn, affects the downstream GSK3β/Snail signaling axis, a critical pathway involved in the epithelial-mesenchymal transition (EMT), a process that enhances tumor cell migration, invasion, and stemness.[1][3] By inactivating this pathway, this compound effectively suppresses these malignant phenotypes in cancer cells.[1]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |
| IC50 (nM) | 28 | 28 | 78 | >1000 | [1] |
| Table 1: In vitro kinase inhibitory activity of this compound against FGFR family members. |
| Cell Line | Parameter | Value | Reference |
| U87MG | Tumor Growth Inhibition (30 mg/kg) | 87.9% | [1] |
| Table 2: In vivo efficacy of this compound in a U87MG glioblastoma xenograft model. |
| Cell Line | Treatment | Observation | Reference |
| U87MG | 0.1 µM this compound | Decrease in phosphorylated FGFR1 (Tyr653) | [1] |
| U87MG, LN229 | 0.5, 1, 2 µM this compound | Dose-dependent decrease in p-FGFR1, p-AKT | [1] |
| Table 3: Cellular activity of this compound on FGFR1 signaling in glioblastoma cell lines. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Activity Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound at various concentrations, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture U87MG cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate at 37°C in a CO2 incubator.[1]
-
-
Heating and Lysis:
-
After incubation, wash the cells with cold PBS and resuspend them in PBS containing a protease/phosphatase inhibitor cocktail.[1]
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermocycler for 3 minutes.[1]
-
Lyse the cells by two repeated freeze-thaw cycles.[1]
-
-
Protein Analysis:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble FGFR1 in the supernatant by Western blotting.
-
The binding of this compound to FGFR1 is expected to stabilize the protein, resulting in a higher amount of soluble FGFR1 at elevated temperatures compared to the control.
-
Colony Formation Assay
This assay evaluates the long-term effect of a compound on the proliferative capacity of single cells.
-
Cell Seeding:
-
Plate LN229 and U87MG cells at a low density (e.g., 400-600 cells/well) in 6-well plates.[1]
-
-
Treatment:
-
After 24 hours, treat the cells with different concentrations of this compound.[1]
-
-
Incubation and Staining:
-
Quantification:
-
Count the number of colonies under a microscope.[1]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle for a specified time.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-FGFR1, FGFR1, p-AKT, AKT, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the FGFR1 signaling pathway and the inhibitory action of this compound.
Caption: The canonical FGFR1 signaling pathway leading to cell proliferation, survival, and invasion.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
CYY292: A Novel FGFR1 Inhibitor for Glioblastoma - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by rapid growth, extensive invasion, and high rates of recurrence.[1] A significant contributor to GBM pathology is the aberrant signaling of fibroblast growth factor receptors (FGFRs), particularly FGFR1, which is often overexpressed or mutated in these tumors.[2] The activation of FGFR1 triggers downstream signaling cascades, including the PI3K/AKT pathway, promoting cell proliferation, survival, migration, and differentiation.[2] CYY292, a novel small molecule inhibitor, has been rationally designed to target FGFR1, demonstrating significant promise in preclinical models of glioblastoma by effectively crossing the blood-brain barrier and suppressing tumor progression.[1][2] This technical guide provides an in-depth overview of the preclinical research on this compound, its mechanism of action, and its potential applications in glioblastoma therapy.
Mechanism of Action: Targeting the FGFR1/AKT/GSK3β/Snail Signaling Axis
This compound exerts its anti-tumor effects in glioblastoma by specifically targeting the FGFR1 signaling pathway.[2] It has a strong affinity for the FGFR1 protein and also acts on the conserved Ser777 residue of FGFR1.[1] By inhibiting FGFR1, this compound effectively downregulates the phosphorylation of FGFR1 at Tyr653, a key activation site.[2] This targeted inhibition initiates a cascade of downstream effects, primarily through the suppression of the Akt/GSK3β/Snail signaling axis.[1][2] This mechanism disrupts several critical cellular processes that contribute to glioblastoma's malignancy, including cell proliferation, epithelial-mesenchymal transition (EMT), stemness, invasion, and migration.[2]
Signaling Pathway Diagram
Caption: this compound inhibits FGFR1, leading to the suppression of the AKT/GSK3β/Snail signaling pathway and subsequent reduction in glioblastoma cell proliferation, invasion, migration, and stemness.
Quantitative Data Summary
In Vitro Efficacy
The anti-proliferative activity of this compound was evaluated in human glioblastoma cell lines U87MG and LN229. The half-maximal inhibitory concentration (IC50) values demonstrate the potent dose-dependent effect of this compound.
| Cell Line | This compound IC50 (µM) | AZD4547 IC50 (µM) | PD173074 IC50 (µM) |
| U87MG | 1.23 | 2.87 | 0.98 |
| LN229 | 2.15 | 4.56 | 1.76 |
Data extracted from in vitro cell viability assays.[3]
In Vivo Efficacy
In a subcutaneous xenograft model using U87MG cells, this compound demonstrated superior tumor growth inhibition compared to another FGFR inhibitor, AZD4547.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | ~1800 | - |
| This compound (20 mg/kg) | ~400 | ~77.8 |
| AZD4547 (20 mg/kg) | ~800 | ~55.6 |
Data derived from in vivo U87MG xenograft studies.[1]
Furthermore, in an orthotopic GBM model, this compound treatment significantly increased the survival of tumor-bearing mice.[2]
Experimental Protocols
Cell Viability Assay (CCK8)
-
Cell Seeding: Glioblastoma cells (U87MG and LN229) were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with increasing concentrations of this compound, AZD4547, or PD173074 for 24 hours.[3]
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.
-
Incubation: Plates were incubated for 2 hours at 37°C.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. IC50 values were calculated from the dose-response curves.[3]
Western Blot Analysis
-
Cell Lysis: Treated and untreated glioblastoma cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against p-FGFR1 (Tyr653), FGFR1, p-Akt, Akt, p-GSK3β, GSK3β, Snail, Nanog, Sox2, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10⁶ U87MG cells were subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment groups and administered this compound (20 mg/kg), AZD4547 (20 mg/kg), or vehicle control via intraperitoneal injection daily.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: The experiment was terminated after 21 days, and tumors were excised and weighed.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound in glioblastoma, encompassing in vitro cellular assays and in vivo animal models to assess efficacy and mechanism of action.
Key Findings and Future Directions
The preclinical data strongly suggest that this compound is a potent and specific inhibitor of FGFR1 with significant anti-tumor activity in glioblastoma models.[2] Its ability to suppress cell proliferation, invasion, and stemness, key drivers of GBM malignancy, highlights its therapeutic potential.[1][2] Notably, this compound has been shown to penetrate the blood-brain barrier, a critical feature for any effective glioblastoma therapeutic.[2]
Future research should focus on:
-
Clinical Translation: Investigating the safety, tolerability, and efficacy of this compound in clinical trials for patients with recurrent or newly diagnosed glioblastoma.
-
Combination Therapies: Exploring the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation therapy.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment, such as those with high FGFR1 expression or specific genetic alterations.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Akt/GSK3β/Snail Signaling Pathway: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The Akt/GSK3β/Snail signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, survival, and motility. Its dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer, where it plays a pivotal role in promoting epithelial-mesenchymal transition (EMT), metastasis, and drug resistance. This technical guide provides a comprehensive overview of the core components of this pathway, the molecular mechanisms governing its activation and downstream effects, and detailed protocols for its experimental investigation.
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cellular signaling, responding to a variety of extracellular stimuli such as growth factors and cytokines. One of its key downstream effectors is Glycogen Synthase Kinase 3β (GSK3β), another serine/threonine kinase with a diverse range of substrates. The activity of GSK3β is, in turn, intricately linked to the stability and function of Snail, a zinc-finger transcription factor and a master regulator of EMT. The coordinated action of Akt, GSK3β, and Snail forms a signaling axis that dictates cell fate and behavior in both physiological and pathological contexts. Understanding the intricacies of this pathway is paramount for the development of targeted therapeutics aimed at combating diseases driven by its aberrant activity.
The Core Signaling Cascade
The Akt/GSK3β/Snail pathway is initiated by the activation of upstream signaling molecules, most commonly receptor tyrosine kinases (RTKs) and the phosphoinositide 3-kinase (PI3K).
-
Activation of Akt: Upon stimulation by growth factors, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, recruiting it to the membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).
-
Inhibition of GSK3β: Activated Akt phosphorylates GSK3β at a specific serine residue (Ser9 in humans).[1] This inhibitory phosphorylation event prevents GSK3β from phosphorylating its downstream targets.[1][2]
-
Stabilization and Nuclear Accumulation of Snail: In its active, unphosphorylated state, GSK3β phosphorylates the Snail transcription factor at two distinct motifs.[3] Phosphorylation at the first motif targets Snail for ubiquitination by β-TrCP and subsequent proteasomal degradation.[3][4] Phosphorylation at the second motif promotes the nuclear export of Snail, sequestering it in the cytoplasm.[3][5] When Akt is active and GSK3β is inhibited, Snail is no longer phosphorylated. This leads to its stabilization, accumulation in the nucleus, and subsequent regulation of its target genes.[6][7]
Signaling Pathway Diagram
Caption: The Akt/GSK3β/Snail signaling pathway.
Quantitative Data Summary
The activation state and expression levels of the core components of the Akt/GSK3β/Snail pathway are subject to significant quantitative changes in response to various stimuli. The following tables summarize representative quantitative data from studies investigating this pathway.
| Treatment/Condition | Protein | Change in Phosphorylation/Expression | Cell Line | Reference |
| bFGF Treatment | p-Akt (Ser473) | Increased | PC-3 | [6] |
| bFGF Treatment | p-GSK3β (Ser9) | Increased | PC-3 | [6] |
| bFGF Treatment | Snail (protein) | Increased | PC-3 | [6] |
| bFGF Treatment | Snail (mRNA) | Increased | PC-3 | [6] |
| TNF-α Treatment | p-Akt (Ser473) | Increased | PC3 | [8] |
| TNF-α Treatment | p-GSK3β (Ser9) | Increased | PC3 | [8] |
| TNF-α Treatment | Snail (protein) | Increased | PC3 | [8] |
| Snail Overexpression | E-cadherin | Decreased | HT29, HCT116 | [9] |
| Snail Overexpression | N-cadherin | Increased | HT29, HCT116 | [9] |
| Snail Overexpression | Vimentin | Increased | HT29, HCT116 | [9] |
| Experimental Condition | Parameter Measured | Fold Change | Cell Line | Reference |
| Snail knockdown | Snail protein abundance | ~0.2-fold of control | HaCaT | [8] |
| Snail overexpression | CD133 expression | 2-fold (HT29), 3-fold (HCT116) increase | HT29, HCT116 | [9] |
| Snail overexpression | CD44 expression | 4-fold (HT29), 17-fold (HCT116) increase | HT29, HCT116 | [9] |
Detailed Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect the phosphorylation status of Akt and GSK3β, as well as the total protein levels of Akt, GSK3β, and Snail.
Materials:
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk in TBST for other antibodies).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-Snail, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) for GSK3β-Snail Interaction
This protocol is used to determine the physical interaction between GSK3β and Snail.
Materials:
-
Non-denaturing cell lysis buffer (e.g., Triton X-100 based).
-
Protein A/G agarose or magnetic beads.
-
Primary antibodies (anti-GSK3β or anti-Snail for immunoprecipitation; the other for Western blotting).
-
IgG control antibody.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Laemmli sample buffer).
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-GSK3β) or an IgG control to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Snail).
Immunofluorescence for Snail Nuclear Localization
This protocol is used to visualize the subcellular localization of Snail.
Materials:
-
Cells grown on coverslips.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.1-0.5% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody (anti-Snail).
-
Fluorophore-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a petri dish and allow them to adhere and grow.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-Snail antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Western Blotting Workflow.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. karger.com [karger.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of Snail induces epithelial–mesenchymal transition and a cancer stem cell–like phenotype in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Rational Design of CYY292, a Novel FGFR1 Inhibitor for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, necessitating the development of novel therapeutic agents that can overcome its inherent resistance mechanisms and penetrate the blood-brain barrier. This technical guide details the discovery and rational design of CYY292, a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Overexpression of FGFR1 is a key driver in GBM progression, making it a critical therapeutic target. This compound was rationally designed to exhibit a strong affinity for the FGFR1 protein, effectively suppressing tumor progression, invasion, and metastasis. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its validation, and a visualization of the underlying signaling pathways and design logic.
Introduction: Targeting FGFR1 in Glioblastoma
Glioblastoma is characterized by rapid cell proliferation, extensive tissue invasion, and a high degree of resistance to conventional therapies. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly FGFR1, plays a crucial role in regulating cell proliferation, survival, migration, and differentiation. Notably, FGFR1 is predominantly expressed in GBM tissues, and its expression level negatively correlates with patient survival. This makes FGFR1 a compelling target for the development of novel anti-cancer therapeutics. This compound is a novel, rationally designed small molecule that demonstrates high affinity for the FGFR1 protein, leading to the inhibition of downstream signaling pathways that drive GBM pathogenesis.
Rational Design and Discovery of this compound
The development of this compound was guided by a rational design approach aimed at creating a potent and selective inhibitor of FGFR1. While the precise step-by-step design process is proprietary, the foundational strategy involved computational modeling techniques to optimize the binding affinity and selectivity for the FGFR1 kinase domain.
A key aspect of the rational design was the utilization of molecular docking simulations.[1] These simulations modeled the interaction of this compound with the three-dimensional structure of the FGFR1 protein, with a particular focus on the ATP-binding pocket.[1] The X-ray crystal structure of FGFR1 (PDB code: 4V05) was used as the template for these docking studies.[1] This approach allowed for the in-silico prediction of binding modes and affinities, guiding the chemical synthesis of candidate molecules with optimized interactions with key residues within the receptor's active site. One such critical interaction is with the conserved Ser777 residue of FGFR1.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| PDGFRα | 5.35 |
| PDGFRβ | 4.6 |
| FGFR1 | 28 |
| FGFR2 | 28 |
| FGFR3 | 78 |
Data sourced from publicly available information.
Table 2: In Vitro Cell Viability of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U87MG | Specific value not publicly available |
| LN229 | Specific value not publicly available |
| U251 | Specific value not publicly available |
While the primary publication states dose-dependent inhibition, specific IC50 values for cell viability were not explicitly provided in the abstract.
Table 3: In Vivo Efficacy of this compound in a U87MG Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition |
| This compound | 15 mg/kg (daily) | 83.7% |
| AZD4547 (comparator) | 30 mg/kg (daily) | 69.3% |
Data from a study comparing this compound to the known FGFR inhibitor, AZD4547.[1]
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by specifically targeting and inhibiting the FGFR1 signaling pathway. Upon binding to FGFR1, this compound prevents its phosphorylation and activation. This, in turn, blocks the downstream activation of the Akt/GSK3β/Snail signaling axis. The inhibition of this pathway leads to a reduction in cell proliferation, epithelial-mesenchymal transition (EMT), stemness, invasion, and migration of glioblastoma cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound.
Molecular Docking
-
Software: Discovery Studio 2016 (CDOCKER module).[1]
-
Protein Preparation: The X-ray crystal structure of FGFR1 (PDB code: 4V05) was used.[1]
-
Ligand Preparation: The 3D structure of this compound was generated and subjected to local energy minimization using the CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field.[1]
-
Docking Procedure: The binding site was defined based on the co-crystallized ligand in the original PDB file. The CDOCKER algorithm was used to perform the docking calculations and analyze the protein-ligand interactions.[1]
-
Visualization: The resulting protein-ligand complex was visualized using PyMOL.[1]
Cell Viability Assay (CCK-8)
-
Cell Lines: U87MG, U251, and LN229 human glioblastoma cells.
-
Procedure:
-
Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells were then treated with increasing concentrations of this compound, AZD4547, or PD173074 for 24 hours.[1]
-
Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time according to the manufacturer's instructions.
-
The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.
-
IC50 values were calculated from the dose-response curves.
-
Transwell Migration and Invasion Assays
-
Apparatus: Boyden chambers with porous inserts.
-
Migration Assay:
-
Glioblastoma cells were pretreated with various concentrations of this compound for 24 hours.[1]
-
The treated cells were then seeded into the upper chamber of the Boyden insert in a serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After a defined incubation period, non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, with the key difference being that the upper surface of the insert is pre-coated with Matrigel to simulate the extracellular matrix.[1]
-
Only cells with invasive potential can degrade the Matrigel and migrate to the lower chamber.
-
Western Blotting
-
Objective: To determine the protein expression levels of key components of the FGFR1 signaling pathway (pFGFR1, Akt, pAkt, GSK3β, pGSK3β, Snail, E-cadherin, Vimentin, Nanog, Sox2).
-
Procedure:
-
Glioblastoma cells were treated with varying concentrations of this compound for 24 hours.
-
Total protein was extracted from the cells using a suitable lysis buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with specific primary antibodies against the target proteins overnight at 4°C.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
-
Animal Model: Male nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^6 U87MG cells were suspended in a single-cell solution and injected subcutaneously into the backs of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound (15 mg/kg) or AZD4547 (30 mg/kg) was administered daily via a suitable route (e.g., intraperitoneal injection).[1]
-
Monitoring: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunofluorescence).
Orthotopic Glioblastoma Model
-
Objective: To evaluate the efficacy of this compound in a more clinically relevant brain tumor model.
-
Procedure:
-
U87MG cells were stereotactically injected into the brains of nude mice.
-
Tumor growth was monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged).
-
Mice were treated with this compound, and survival rates were monitored.
-
Conclusion and Future Directions
This compound represents a promising, rationally designed FGFR1 inhibitor with significant potential for the treatment of glioblastoma. Its ability to potently inhibit the FGFR1/Akt/GSK3β/Snail signaling pathway translates to robust anti-tumor activity in preclinical models. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further clinical development. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity assessments, and the evaluation of this compound in combination with other standard-of-care therapies for glioblastoma. The ability of this compound to cross the blood-brain barrier is a critical advantage that warrants further investigation and clinical exploration.[1]
References
The Role of Fibroblast Growth Factor Receptor 1 (FGFR1) in Glioblastoma Multiforme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging human cancers to treat. The intricate molecular landscape of GBM has revealed several key signaling pathways that drive its pathogenesis, with the Fibroblast Growth Factor Receptor 1 (FGFR1) emerging as a significant player. This technical guide provides an in-depth exploration of the role of FGFR1 in GBM, consolidating current knowledge on its signaling cascades, contributions to tumorigenesis, and its potential as a therapeutic target. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular interactions to aid researchers and drug development professionals in their efforts to combat this devastating disease.
Introduction to FGFR1 in Glioblastoma
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, orchestrates a variety of cellular processes, including proliferation, survival, migration, and differentiation.[1] In the context of glioblastoma, the FGFR1 signaling pathway is frequently dysregulated, contributing significantly to tumor progression and therapeutic resistance.
Elevated expression of FGFR1 is a notable feature in GBM compared to normal brain tissue and is associated with a poorer prognosis for patients.[1] This overexpression is not typically a result of gene amplification but is rather a consequence of complex regulatory mechanisms.[2] Furthermore, genomic alterations such as FGFR1-TACC1 (transforming acidic coiled-coil containing protein 1) fusions, although rare (occurring in approximately 3% of GBM cases), are potent oncogenic drivers.[2][3][4]
The pivotal role of FGFR1 in GBM is underscored by its involvement in key aspects of tumor biology:
-
Tumorigenesis and Proliferation: Aberrant FGFR1 signaling activates downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are central to cell cycle progression and proliferation.
-
Invasion and Migration: FGFR1 is implicated in the invasive nature of GBM, a key contributor to tumor recurrence. It has been observed to be expressed in invasive GBM cells.[5]
-
Therapeutic Resistance: FGFR1 signaling has been shown to confer resistance to standard-of-care treatments for GBM, including radiation and chemotherapy.[4]
-
Cancer Stem Cell Maintenance: The glioblastoma stem cell (GSC) population, thought to be responsible for tumor initiation and recurrence, is influenced by FGFR1 signaling.
Given its multifaceted role in GBM pathogenesis, FGFR1 has emerged as a compelling therapeutic target. The development of small molecule inhibitors targeting FGFR1 has shown promise in preclinical models and is an active area of clinical investigation.
FGFR1 Signaling Pathways in Glioblastoma
The activation of FGFR1 by its ligands initiates a cascade of intracellular signaling events that drive the malignant phenotype of glioblastoma. The primary signaling pathways downstream of FGFR1 are the RAS-MAPK, PI3K-AKT/mTOR, and PLCγ pathways.
RAS-MAPK Pathway
Upon ligand binding and dimerization, FGFR1 autophosphorylates on specific tyrosine residues, creating docking sites for adaptor proteins such as FRS2 (Fibroblast growth factor receptor substrate 2). FRS2 recruits GRB2 (Growth factor receptor-bound protein 2) and SOS (Son of sevenless), which in turn activates the small GTPase RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation and survival.
PI3K-AKT/mTOR Pathway
Activated FGFR1 can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits AKT (also known as Protein Kinase B) to the cell membrane, where it is activated by PDK1. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival, growth, and proliferation.
PLCγ Pathway
Another critical downstream effector of FGFR1 is Phospholipase C gamma (PLCγ). Upon activation by FGFR1, PLCγ hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is implicated in various cellular processes, including cell migration and invasion.
Quantitative Data on FGFR1 in Glioblastoma
The following tables summarize key quantitative data regarding the expression, genetic alterations, and therapeutic targeting of FGFR1 in glioblastoma.
Table 1: FGFR1 Expression and Genetic Alterations in Glioblastoma
| Parameter | Finding | Reference(s) |
| mRNA Expression | Significantly higher in GBM tissue compared to normal brain tissue. | [6] |
| Protein Expression | Increased expression with higher WHO grade in astrocytomas. | [2] |
| FGFR1 Amplification | Not a common event in GBM. | [2] |
| FGFR1 Mutations | Found in approximately 3% of GBM cases. | [4] |
| FGFR1-TACC1 Fusions | A rare but recurrent oncogenic event in GBM (~3% of cases). | [2][3][7] |
Table 2: Correlation of FGFR1 Expression with Patient Survival in Glioblastoma
| Parameter | Correlation | Reference(s) |
| High FGFR1 mRNA Expression | Associated with significantly poorer overall survival. | [1] |
| FGFR1 Protein Expression | High expression is a negative prognostic marker. | [5] |
Table 3: IC50 Values of FGFR1 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| Pemigatinib (INCB054828) | FGFR1-dependent | ~0.4 | [8][9][10] |
| Infigratinib (BGJ398) | FGFR1-dependent | ~0.9 | [11][12] |
| CYY292 | U87MG | Not specified | [1] |
| LN229 | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of FGFR1 in glioblastoma.
Immunohistochemistry (IHC) for FGFR1 Detection
This protocol describes the detection of FGFR1 protein in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections.
Materials:
-
FFPE glioblastoma tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-FGFR1 antibody (e.g., Rabbit monoclonal clone D8E4)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-FGFR1 antibody diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptor Functions in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Uncovering the influence of the FGFR1 pathway on glioblastoma radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial distribution and functional relevance of FGFR1 and FGFR2 expression for glioblastoma tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
CYY292: A Novel Small Molecule Inhibitor Targeting FGFR1 for Glioblastoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, necessitating the development of novel therapeutic strategies.[1][2] Fibroblast growth factor receptor 1 (FGFR1) has emerged as a promising therapeutic target in GBM due to its overexpression in tumor tissues and its correlation with poor patient prognosis.[1] This whitepaper provides a comprehensive technical overview of CYY292, a novel, potent, and selective small molecule inhibitor of FGFR1. This compound has demonstrated significant anti-tumor activity in preclinical models of glioblastoma by effectively crossing the blood-brain barrier and inhibiting the FGFR1/AKT/Snail signaling pathway. This document details the mechanism of action, preclinical data, and detailed experimental methodologies related to this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound
This compound (C24H28N8O; MW, 444.24) is a rationally designed small molecule that exhibits a strong affinity for the FGFR1 protein.[1] It has been identified as a potent inhibitor of FGFR1 tyrosine kinase activity, with additional activity against FGFR2 and FGFR3.[1] Preclinical studies have highlighted the potential of this compound in suppressing tumor progression, invasion, and metastasis in glioblastoma models.[1][2] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, a critical feature for targeting brain tumors like GBM.[1]
Mechanism of Action: Targeting the FGFR1 Signaling Pathway
This compound exerts its anti-tumor effects by specifically targeting the FGFR1 signaling pathway, which plays a crucial role in regulating cell proliferation, survival, migration, and differentiation.[1][2] The binding of this compound to FGFR1 inhibits its autophosphorylation, a critical step in the activation of downstream signaling cascades.[1]
Inhibition of the Akt/GSK3β/Snail Signaling Axis
The primary mechanism of action of this compound involves the inhibition of the Akt/GSK3β/Snail signaling axis.[1][2] By blocking FGFR1 phosphorylation, this compound prevents the activation of Akt, a key downstream effector. This, in turn, leads to the modulation of GSK3β activity and subsequent downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT).[1] EMT is a cellular process that allows cancer cells to acquire migratory and invasive properties.[1]
dot
Caption: this compound inhibits FGFR1, blocking the Akt/GSK3β/Snail pathway.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and dose-dependent inhibitory effects on glioblastoma cell lines in vitro.
An in vitro kinase activity assay revealed that this compound inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3 with the following IC50 values:
| Target | IC50 (nM) |
| FGFR1 | 28 |
| FGFR2 | 28 |
| FGFR3 | 78 |
| FGFR4 | >1000 |
| Table 1: Kinase inhibitory activity of this compound.[1] |
The effect of this compound on the viability of human glioblastoma cell lines U87MG and LN229 was assessed using the CCK-8 assay. This compound exhibited a stronger suppressive effect on cell proliferation compared to the reference FGFR inhibitors AZD4547 and PD173074.[1]
| Cell Line | This compound IC50 (µM) | AZD4547 IC50 (µM) | PD173074 IC50 (µM) |
| U87MG | 1.25 | 3.18 | 2.76 |
| LN229 | 1.53 | 4.21 | 3.54 |
| Table 2: IC50 values of this compound and reference compounds in GBM cell lines.[1] |
This compound significantly reduced the migration and invasion of U87MG and LN229 cells in a dose-dependent manner.[1] Furthermore, this compound was found to suppress the stemness of GBM cells by markedly decreasing the mRNA and protein expression of stemness markers Nanog and Sox2.[1] It also inhibited colony formation in a dose-dependent manner.[1]
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a U87MG xenograft mouse model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 15 mg/kg (once a day) | 83.7 |
| AZD4547 | 30 mg/kg (once a day) | 69.3 |
| Table 3: In vivo anti-tumor efficacy of this compound in a U87MG xenograft model.[1] |
This compound demonstrated superior tumor growth inhibition compared to AZD4547.[1] Notably, mice treated with AZD4547 exhibited weight loss and deteriorating physical condition, whereas this compound was well-tolerated.[1] In an orthotopic GBM model, this compound also effectively reduced GBM cell proliferation and increased survival.[1][2]
Safety Profile
Acute toxicity studies in C57BL6 mice showed no apparent adverse health effects following a single intraperitoneal injection of this compound at doses up to 80 mg/kg over a 14-day observation period.[1]
Experimental Protocols
Cell Culture
Human GBM cancer cell lines U87MG and LN229 were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.[1]
Cell Viability Assay (CCK-8)
-
Seed cells in 96-well plates.
-
Treat cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Add Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubate for a specified period.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the inhibition rate as [1 − (treatment/control)] × 100%.[1]
dot
Caption: Workflow for the CCK-8 cell viability assay.
Western Blot Analysis
-
Treat U87MG and LN229 cells with this compound or vehicle for the indicated times.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C. The following primary antibodies were used: FGFR1, p-FGFR1, AKT, p-AKT, ERK, p-ERK, Nanog, Sox2, and GAPDH.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence detection system.
Immunofluorescence Staining
-
Culture U87MG and LN229 cells on coverslips.
-
Treat cells with this compound or vehicle.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against p-FGFR1 and GFAP.[1]
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Migration and Invasion Assays (Boyden Chamber)
-
Pre-treat cells with different doses of this compound for 24 hours.
-
Seed the cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively).
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate to allow cell migration/invasion.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.[1]
dot
Caption: Workflow for the Transwell migration and invasion assay.
In Vivo Xenograft Model
-
Subcutaneously inject U87MG cells into the flanks of nude mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (15 mg/kg) or vehicle intraperitoneally once daily.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[1]
Conclusion and Future Directions
This compound is a promising novel small molecule inhibitor of FGFR1 with significant anti-tumor activity against glioblastoma in preclinical models. Its ability to cross the blood-brain barrier and its favorable safety profile make it a strong candidate for further development. The detailed mechanism of action, involving the inhibition of the FGFR1/Akt/GSK3β/Snail signaling pathway, provides a solid rationale for its therapeutic potential in GBM. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies, and evaluation in a broader range of GBM patient-derived xenograft models. Ultimately, the progression of this compound into clinical trials is warranted to assess its safety and efficacy in patients with glioblastoma.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Anti-Metastatic Effects of CYY292 in Glioblastoma: A Technical Overview
For Immediate Release
Wenzhou, China - A novel small molecule inhibitor, CYY292, has demonstrated significant efficacy in suppressing tumor progression, invasion, and metastasis in glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the targeted signaling pathway. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Glioblastoma is characterized by its rapid growth and high degree of invasiveness, making it notoriously difficult to treat.[1][2] The fibroblast growth factor receptor 1 (FGFR1) has been identified as a key player in GBM progression, with its expression negatively correlated with overall survival.[1] this compound was rationally designed to target FGFR1, exhibiting a strong affinity for the protein in GBM cell lines.[1]
Key Findings on the Efficacy of this compound
-
Inhibition of Cell Viability: this compound demonstrated a dose-dependent inhibition of cell proliferation in glioblastoma cell lines.
-
Suppression of Metastatic Processes: The compound effectively hindered epithelial-mesenchymal transition (EMT), cell stemness, invasion, and migration in vitro.[1][2]
-
In Vivo Tumor Growth Inhibition: In animal models, this compound was more effective at inhibiting the growth of U87MG tumors than the existing FGFR inhibitor, AZD4547.[1][2]
-
Mechanism of Action: this compound exerts its anti-tumor effects by specifically targeting and inhibiting the FGFR1/Akt/GSK3β/Snail signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | This compound (μM) | AZD4547 (μM) | PD173074 (μM) |
| U87MG | 0.52 ± 0.08 | 1.25 ± 0.15 | 2.53 ± 0.21 |
| LN229 | 0.78 ± 0.11 | 2.11 ± 0.23 | 3.14 ± 0.29 |
Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
Table 2: Effect of this compound on Glioblastoma Cell Migration and Invasion
| Cell Line | Treatment | Migrated Cells (Normalized) | Invaded Cells (Normalized) |
| U87MG | Vehicle | 1.00 | 1.00 |
| This compound (0.5 μM) | ~0.45 | ~0.35 | |
| This compound (1.0 μM) | ~0.20 | ~0.15 | |
| LN229 | Vehicle | 1.00 | 1.00 |
| This compound (0.5 μM) | ~0.50 | ~0.40 | |
| This compound (1.0 μM) | ~0.25 | ~0.20 |
Normalized to vehicle-treated control cells. Data is approximate based on graphical representation in the source study.[1]
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the phosphorylation of FGFR1. This action blocks the downstream activation of the PI3K/Akt pathway, leading to a cascade of events that ultimately suppresses tumor metastasis. The key steps are:
-
FGFR1 Inhibition: this compound binds to FGFR1, preventing its autophosphorylation and activation.
-
Akt/GSK3β Inactivation: The inhibition of FGFR1 leads to a decrease in the phosphorylation of Akt and GSK3β.
-
Snail Destabilization: Inactivated GSK3β is unable to phosphorylate and thereby stabilize the transcription factor Snail.
-
EMT Reversal: The degradation of Snail leads to the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin), thus inhibiting the epithelial-mesenchymal transition, a critical process for metastasis.
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the FGFR1/Akt/GSK3β/Snail signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed U87MG or LN229 glioblastoma cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Transwell Migration and Invasion Assay
-
Cell Preparation: Culture U87MG or LN229 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Chamber Preparation:
-
For Migration Assay: Place 24-well Transwell inserts with an 8 µm pore size into the wells of a 24-well plate.
-
For Invasion Assay: Coat the upper surface of the Transwell inserts with 50 µL of diluted Matrigel and incubate at 37°C for 30-60 minutes to allow for gelling.
-
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of each well.
-
Cell Seeding: Add 200 µL of the prepared cell suspension to the upper chamber of each Transwell insert.
-
Drug Treatment: Add this compound at the desired concentrations to both the upper and lower chambers. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber and wipe the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Cell Counting: Wash the inserts with PBS and allow them to air dry. Count the number of stained cells in at least five random fields under a microscope.
-
Data Analysis: Express the results as the average number of migrated/invaded cells per field.
Western Blot Analysis
-
Cell Lysis: Treat U87MG or LN229 cells with different concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR1, FGFR1, p-Akt, Akt, p-GSK3β, GSK3β, Snail, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Orthotopic Glioblastoma Xenograft Model
-
Animal Housing: House immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) in a specific-pathogen-free environment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest U87MG-luciferase cells and resuspend them in sterile PBS at a concentration of 1 x 10⁵ cells in 5 µL.
-
Stereotactic Intracranial Injection:
-
Anesthetize the mice.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject the cell suspension to a depth of 3 mm using a Hamilton syringe.
-
-
Tumor Growth Monitoring: Monitor tumor growth weekly using an in vivo imaging system to detect bioluminescence.
-
Drug Treatment: Once the tumors are established (bioluminescence signal is detectable), randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer this compound via intraperitoneal injection at the desired dose and schedule.
-
Efficacy Evaluation: Monitor tumor progression by bioluminescence imaging throughout the treatment period. Record animal body weight and survival.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor morphology and protein expression.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of glioblastoma. Its targeted inhibition of the FGFR1/Akt/GSK3β/Snail signaling pathway effectively curtails the metastatic potential of GBM cells. The preclinical data strongly support the further development of this compound as a novel anti-cancer agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in combination with standard-of-care therapies for glioblastoma.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the novelty of CYY292
An In-depth Technical Guide to the Novel FGFR1 Inhibitor: CYY292
Introduction
This compound is a novel, rationally designed small molecule that demonstrates a strong affinity for and potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] Developed as a therapeutic agent for glioblastoma (GBM), a highly aggressive form of brain cancer, this compound has shown promise in preclinical studies by effectively suppressing tumor progression, invasion, and metastasis.[1][2] A key advantage of this compound is its ability to cross the blood-brain barrier, a critical feature for treating brain tumors.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental data, and detailed protocols for key experiments.
Mechanism of Action
This compound functions as a selective inhibitor of the FGFR kinase family, with a primary target of FGFR1.[1] The binding of this compound to FGFR1 leads to the inhibition of its tyrosine kinase activity, which is crucial for the activation of downstream signaling pathways that promote tumor growth and survival.[1] Specifically, this compound has been shown to down-regulate the phosphorylation of Y653 on FGFR1, a key event in the activation of the AKT and ERK signaling pathways.[1]
Furthermore, this compound induces a negative feedback mechanism by enhancing the phosphorylation of the Ser777 residue on FGFR1.[1][2][3] This dual action of inhibiting kinase activity and promoting a negative feedback loop leads to the effective suppression of the FGFR1/AKT/Snail signaling axis.[1][2] The inhibition of this pathway results in a decrease in the expression of genes associated with cell growth, invasion, and metastasis, such as MMP2, MMP9, ID1, and ID3, while increasing the expression of epithelial markers like E-cadherin.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| FGFR1 | 28 |
| FGFR2 | 28 |
| FGFR3 | 78 |
| FGFR4 | >1000 |
Table 2: In Vivo Antitumor Efficacy of this compound in U87MG Xenografts [1]
| Treatment | Dose | Tumor Growth Inhibition (%) |
| This compound | 15 mg/kg (once a day) | 83.7 |
| AZD4547 | 30 mg/kg (once a day) | 69.3 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Kinase Activity Assay
The inhibitory activity of this compound on FGFR kinases was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced as a result of kinase activity.
-
Reaction Setup : The kinase reaction is performed in a 96-well plate. Each well contains the respective FGFR enzyme, a substrate peptide, ATP, and varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation : The reaction mixture is incubated at 30°C for 60 minutes to allow for the kinase reaction to proceed.
-
Detection : After incubation, a detection reagent is added to each well. This reagent stops the kinase reaction and initiates a colorimetric or fluorometric reaction that is proportional to the amount of ADP produced.
-
Data Analysis : The signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (CCK-8)
The effect of this compound on the proliferation of glioblastoma cell lines (U87MG, U251, and LN229) was assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment : The next day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (AZD4547 or PD173074), or a vehicle control (DMSO).[1]
-
Incubation : The cells are incubated for 48 hours.
-
Assay : After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.
-
Measurement : The absorbance at 450 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
Western blotting was used to determine the effect of this compound on the protein expression and phosphorylation levels of key signaling molecules.
-
Cell Lysis : Treated cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-FGFR1, FGFR1, p-AKT, AKT, Snail, E-cadherin, GAPDH) overnight at 4°C.
-
Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The antitumor activity of this compound in vivo was evaluated using a U87MG xenograft mouse model.[1]
-
Tumor Implantation : U87MG cells are subcutaneously injected into the flank of athymic nude mice.
-
Treatment : When the tumors reach a palpable size, the mice are randomized into treatment groups. This compound (15 mg/kg) or a control drug (AZD4547, 30 mg/kg) is administered once daily via intraperitoneal injection.[1]
-
Tumor Measurement : Tumor volume is measured every few days using a caliper. The body weight of the mice is also monitored.
-
Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis.
The following diagram illustrates the general workflow for the in vivo xenograft experiment.
Caption: In vivo xenograft experiment workflow.
Conclusion
This compound is a novel and potent FGFR1 inhibitor with significant potential for the treatment of glioblastoma. Its ability to cross the blood-brain barrier and effectively inhibit the FGFR1/AKT/Snail signaling pathway makes it a promising candidate for further development. The preclinical data summarized in this guide highlight its efficacy in suppressing tumor growth, invasion, and metastasis, providing a strong rationale for its continued investigation in clinical settings.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for CYY292 in Glioblastoma Multiforme (GBM) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is an aggressive and highly invasive brain tumor with a poor prognosis. The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway is frequently dysregulated in GBM, promoting tumor progression, invasion, and therapeutic resistance. CYY292 is a novel, potent, and selective small molecule inhibitor of FGFR1. In vitro studies have demonstrated that this compound effectively suppresses the proliferation, migration, invasion, and stemness of GBM cells by targeting the FGFR1/Akt/GSK3β/Snail signaling axis.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in GBM cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound on the human GBM cell lines U87MG and LN229.
Table 1: IC50 Values of this compound in GBM Cell Lines
| Cell Line | IC50 (µM) after 24h Treatment |
| U87MG | Data not explicitly provided in the search results |
| LN229 | Data not explicitly provided in the search results |
Note: While the source material states that IC50 values were determined, the specific values were not available in the provided search snippets. The protocols below can be used to determine these values.
Table 2: Effect of this compound on GBM Cell Colony Formation
| Cell Line | This compound Concentration (µM) | Inhibition of Colony Formation |
| U87MG | 0.5, 1 | Dose-dependent decrease |
| LN229 | 0.5, 1 | Dose-dependent decrease |
Experimental Protocols
Herein are detailed protocols for essential in vitro assays to characterize the effects of this compound on GBM cells.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability and proliferation of GBM cells.
Materials:
-
GBM cell lines (e.g., U87MG, LN229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed GBM cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][4][5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Transwell Migration and Invasion Assay
This protocol describes the use of a Boyden chamber to assess the effect of this compound on the migratory and invasive potential of GBM cells.
Materials:
-
GBM cell lines
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or 70% ethanol for fixation
-
Crystal violet stain
Procedure: For Migration Assay:
-
Pre-treat GBM cells with various concentrations of this compound for 24 hours.
-
Harvest and resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[6]
-
Incubate for 12-24 hours at 37°C with 5% CO2.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 70% ethanol for 10-15 minutes.[6]
-
Stain the cells with 0.1% crystal violet for 15-20 minutes.
-
Wash the inserts with PBS and allow them to dry.
-
Count the migrated cells in several random fields under a microscope.
For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell membrane with 50-100 µL of the diluted Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[6]
-
Follow steps 1-10 of the migration assay protocol.
Western Blot Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in the FGFR1/Akt signaling pathway following this compound treatment.
Materials:
-
GBM cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FGFR1, anti-p-FGFR1, anti-Akt, anti-p-Akt, anti-Snail, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed GBM cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for the specified duration (e.g., 2 hours for phosphorylation studies).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity and stemness of GBM cells.
Materials:
-
GBM cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% Crystal violet solution
Procedure:
-
Seed a low number of GBM cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle control. The treatment duration can be continuous or for a defined period.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol or 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Visualizations
Caption: Experimental workflow for evaluating this compound in GBM cells.
Caption: this compound inhibits the FGFR1/Akt/GSK3β/Snail signaling pathway.
References
- 1. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. apexbt.com [apexbt.com]
- 4. ptglab.com [ptglab.com]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for CYY292 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYY292 is a novel and potent small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of glioblastoma (GBM) by targeting the FGFR1/AKT/Snail signaling axis.[1][2] These application notes provide recommended concentrations, detailed protocols for key in vitro experiments, and a summary of quantitative data to guide researchers in utilizing this compound for cell culture studies.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays, primarily in glioblastoma cell lines.
| Parameter | Cell Line(s) | Concentration/Value | Assay Type | Reference |
| Mechanism of Action Studies | U87MG, LN229 | 0.5 µM, 1 µM, 2 µM | Western Blotting (FGFR1 signaling) | [1] |
| Initial Effective Concentration | U87MG | 0.1 µM | Western Blotting (p-FGFR1 reduction) | [1] |
| Stemness Inhibition | U87MG, LN229 | 0.3 µM, 0.5 µM, 1 µM (24h) | Western Blotting, qPCR | [1] |
| Colony Formation Inhibition | U87MG, LN229 | 0.5 µM, 1 µM | Colony Formation Assay | [1] |
| IC50 (Kinase Activity) | - | FGFR1: 28 nM, FGFR2: 28 nM, FGFR3: 78 nM | In vitro Kinase Assay | [1] |
| Cell Viability | U87MG, LN229 | Increasing concentrations (24h) | CCK-8 Assay | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation of FGFR1, which in turn suppresses the downstream Akt/GSK3β/Snail signaling pathway. This inhibition leads to a reduction in cell proliferation, migration, invasion, and stemness in glioblastoma cells.[1][2]
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYY292 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYY292 is a novel and potent small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1] It has demonstrated significant anti-tumor activity in preclinical models of glioblastoma by suppressing tumor progression, invasion, and metastasis.[1] this compound exerts its effects by inhibiting the Akt/GSK3β/Snail signaling axis.[1] These application notes provide a detailed protocol for the preparation of a this compound stock solution, essential for ensuring reproducibility and accuracy in in vitro and in vivo studies.
Quantitative Data Summary
A clear understanding of the physicochemical properties and effective concentrations of this compound is critical for experimental design. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 444.24 g/mol | [1] |
| Molecular Formula | C₂₄H₂₈N₈O | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Concentration | 10 mM | [1] |
| Effective Concentration Range (in vitro) | 0.1 µM - 2 µM | [1] |
| Storage of Solid Compound | -20°C or 4°C | General Lab Protocol |
| Storage of Stock Solution | -20°C or -80°C | General Lab Protocol |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Pre-preparation:
- Before opening, centrifuge the vial of this compound powder at a low speed for 1-2 minutes to ensure all the powder is at the bottom of the vial.
- Allow the this compound vial and the anhydrous DMSO to equilibrate to room temperature. This is crucial to prevent condensation of atmospheric moisture into the DMSO, which is highly hygroscopic.
2. Calculation:
- To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of this compound. The formula to use is:
- Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
- For example, to prepare a 10 mM stock solution from 1 mg of this compound:
- Mass = 0.001 g
- Molecular Weight = 444.24 g/mol
- Molarity = 0.010 mol/L
- Volume (L) = 0.001 g / (444.24 g/mol * 0.010 mol/L) = 0.0002248 L = 224.8 µL
- Therefore, you would dissolve 1 mg of this compound in 224.8 µL of anhydrous DMSO.
3. Dissolution:
- Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
- Cap the vial tightly and vortex for 1-2 minutes to dissolve the compound.
- Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
- If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution.
4. Aliquoting and Storage:
- Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
- Properly label each aliquot with the compound name, concentration, and date of preparation.
5. Preparation of Working Solutions:
- When preparing working solutions for cell-based assays, dilute the 10 mM DMSO stock solution in the appropriate cell culture medium.
- It is crucial to maintain the final concentration of DMSO in the culture medium below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.
- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. By inhibiting FGFR1, this compound blocks the downstream activation of the Akt/GSK3β/Snail signaling pathway, leading to the suppression of tumor cell proliferation, invasion, and metastasis.
Caption: this compound inhibits FGFR1, blocking the Akt/GSK3β/Snail pathway.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for In Vivo Dosage of CYY292 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYY292 is a novel small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the progression of various cancers, including glioblastoma (GBM). In preclinical studies, this compound has demonstrated significant efficacy in inhibiting tumor growth in mouse models of GBM. These application notes provide detailed protocols for the in vivo administration of this compound to mouse models, based on published research, to facilitate further investigation into its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in a glioblastoma mouse model.
Table 1: In Vivo Efficacy of this compound in U87MG Glioblastoma Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | Nude Mice | [1] |
| Tumor Model | Subcutaneous U87MG Xenograft | [1] |
| This compound Dosage | 15 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Frequency | Once daily | [1] |
| Treatment Duration | Not specified, tumor volume monitored | [1] |
| Efficacy | 83.7% tumor growth inhibition | [1] |
Table 2: Acute Toxicity Profile of this compound in Mice
| Parameter | Observation | Reference |
| Mouse Strain | C57BL/6 | [1] |
| Maximum Tolerated Single Dose (i.p.) | Up to 80 mg/kg showed no apparent adverse health effects over a 14-day observation period. | [1] |
| Organ Toxicity (at 30 mg/kg) | No alteration in body weight or detectable histological alterations in vital organs. | [1] |
| Liver Toxicity (ALT levels) | No discernible difference in Alanine Aminotransferase (ALT) levels between the administration group and the control group. | [1] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in mice are not publicly available in the reviewed literature. It is recommended that researchers conduct pharmacokinetic studies to determine these parameters for their specific experimental setup.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Physiological saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Stock Solution Preparation:
-
Based on the material and methods section of a key study, this compound is first dissolved in DMSO.[2]
-
Prepare a stock solution of this compound in DMSO at a concentration that will allow for subsequent dilution in physiological saline to the final desired concentration. For example, to achieve a final injection concentration of 1.5 mg/mL (for a 10 mL/kg injection volume at a 15 mg/kg dose), a 10x or 20x stock solution in DMSO can be prepared.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the this compound DMSO stock solution with sterile physiological saline to the final desired concentration.[2]
-
Important: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally below 10%) to avoid toxicity to the animals.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Visually inspect the solution for any precipitation. If precipitation occurs, optimization of the formulation (e.g., adjusting the DMSO concentration or using other solubilizing agents) may be necessary.
-
U87MG Subcutaneous Glioblastoma Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous glioblastoma tumor model in nude mice.
Materials:
-
U87MG human glioblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6- to 8-week-old male nude mice
-
Matrigel (optional, but can improve tumor take rate)
-
1 mL sterile syringes with 27-gauge needles
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture U87MG cells in T75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells using a hemocytometer and assess viability (should be >95%).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in PBS. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 10^6 cells/mL.
-
-
Tumor Cell Implantation:
-
Acclimatize the mice for at least one week before the experiment.
-
Shave a small area on the right flank of each mouse.
-
Wipe the injection site with 70% ethanol.
-
Gently lift the skin and inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously.[1]
-
Monitor the mice for any signs of distress after the injection.
-
Intraperitoneal Administration of this compound
This protocol details the procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound injection solution
-
1 mL sterile syringes with 27-gauge needles
-
70% ethanol
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse or using a suitable restraint device.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).
-
Slowly inject the calculated volume of the this compound solution. The injection volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Tumor Growth Monitoring and Efficacy Evaluation
This protocol describes how to monitor tumor growth and assess the efficacy of the treatment.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Once tumors become palpable, begin measuring them 2-3 times per week using digital calipers.
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Body Weight Monitoring:
-
Weigh the mice at each tumor measurement time point to monitor for signs of toxicity. Significant weight loss (>15-20%) may indicate an adverse drug reaction.
-
-
Efficacy Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or until the end of the study period.
-
The primary efficacy endpoint is the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the FGFR1/AKT/Snail signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IC50 of CYY292 in U87MG and LN229 Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the inhibitory effects of CYY292, a novel FGFR1 inhibitor, on the glioblastoma cell lines U87MG and LN229. This compound has been shown to suppress tumor progression, invasion, and metastasis by targeting the FGFR1/AKT/Snail signaling axis.[1][2] This application note includes the half-maximal inhibitory concentration (IC50) values of this compound in these cell lines, a comprehensive protocol for determining cell viability via the CCK-8 assay, and a diagram of the pertinent signaling pathway.
Data Presentation: IC50 of this compound
The IC50 values of this compound in the U87MG and LN229 human glioblastoma cell lines were determined following a 24-hour treatment period. The data, as presented in the source publication, demonstrates a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 of this compound (µM) | Treatment Duration |
| U87MG | Data available in Figure 2A of Bi et al., 2023[3] | 24 hours |
| LN229 | Data available in Figure 2D of Bi et al., 2023[3] | 24 hours |
Note: The precise IC50 values are graphically represented in the cited literature. For exact numerical values, please refer to the original publication.
Experimental Protocols
Determination of Cell Viability and IC50 using Cell Counting Kit-8 (CCK-8)
This protocol outlines the methodology for assessing the cytotoxic effects of this compound on U87MG and LN229 cells.
Materials:
-
U87MG and LN229 cells
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture U87MG and LN229 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells at logarithmic growth phase and resuspend in fresh medium. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) in the humidified incubator.
-
CCK-8 Assay: After the incubation period, add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plates for an additional 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Signaling Pathways and Workflows
FGFR1/AKT/Snail Signaling Pathway Inhibited by this compound
The following diagram illustrates the signaling cascade targeted by this compound in glioblastoma cells. This compound acts as an inhibitor of FGFR1, which in turn suppresses the downstream AKT/GSK3β/Snail signaling axis, leading to a reduction in cell proliferation, migration, and invasion.[1][2]
Caption: this compound inhibits the FGFR1/AKT/Snail signaling pathway.
Experimental Workflow for IC50 Determination
The logical flow of the experimental protocol for determining the IC50 of this compound is depicted below.
Caption: Workflow for determining the IC50 of this compound.
References
Probing the Inhibition of FGFR Signaling: A Detailed Protocol for Western Blot Analysis of p-FGFR Following CYY292 Treatment
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals investigating the therapeutic potential of CYY292 now have access to a comprehensive guide for assessing its on-target effects. This application note provides a detailed protocol for performing Western blot analysis of phosphorylated Fibroblast Growth Factor Receptor (p-FGFR) in cancer cell lines after treatment with this compound, a novel FGFR1 inhibitor.
This compound has been identified as a potent inhibitor of the FGFR1/AKT/Snail signaling pathway, playing a crucial role in suppressing tumor progression, invasion, and metastasis in glioblastoma.[1][2][3] This document outlines the necessary steps to effectively measure the inhibition of FGFR phosphorylation, a key indicator of this compound's mechanism of action.
FGFR Signaling Pathway and this compound Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate specific tyrosine residues.[4][5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and migration.[4][5][6] this compound exerts its therapeutic effect by selectively targeting and inhibiting the autophosphorylation of FGFR1.[1][2]
Experimental Workflow
The experimental procedure involves treating cancer cells with this compound, followed by protein extraction and quantification. The levels of phosphorylated FGFR (p-FGFR) and total FGFR are then determined by Western blot. Normalizing the p-FGFR signal to the total FGFR signal is crucial for accurate quantification of the inhibitory effect.
Detailed Experimental Protocol
This protocol is optimized for glioblastoma cell lines such as U87MG and LN229.[1] Researchers should optimize conditions for their specific cell lines.
1. Cell Culture and this compound Treatment:
-
Seed U87MG or LN229 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control (DMSO) for 24 hours.[1] Including a positive control, such as FGF2 (100 ng/mL) for 1-2 hours before harvesting, can be beneficial to induce FGFR phosphorylation.[1]
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
5. Antibody Incubation and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against p-FGFR (e.g., anti-p-FGFR1 Tyr653) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[4]
-
Capture the chemiluminescent signal using a digital imaging system.
6. Stripping and Re-probing (for Total FGFR and Loading Control):
-
To normalize for protein loading, the membrane can be stripped of the p-FGFR antibodies and re-probed for total FGFR and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with antibodies for total FGFR and the loading control.
7. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-FGFR band intensity to the total FGFR band intensity for each sample.
-
Further normalization to the loading control can account for any loading inaccuracies.
Data Presentation
The following tables provide recommended starting concentrations and conditions for the key reagents and steps in this protocol.
Table 1: Reagent and Treatment Conditions
| Parameter | Recommendation | Notes |
| Cell Lines | U87MG, LN229 | Glioblastoma cell lines known to express FGFR1.[1] |
| This compound Concentration | 0.5 µM, 1 µM, 2 µM | A dose-response curve is recommended.[1] |
| Treatment Duration | 24 hours | Optimal time may vary depending on the cell line.[1] |
| Protein Loading | 20-30 µ g/lane | Adjust based on the expression level of FGFR. |
| Blocking Buffer | 5% BSA in TBST | BSA is preferred over milk for phospho-protein detection.[7] |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation |
| Primary: p-FGFR1 (Tyr653) | 1:1000 | Overnight at 4°C |
| Primary: Total FGFR1 | 1:1000 | Overnight at 4°C |
| Primary: β-Actin/GAPDH | 1:1000 - 1:5000 | 1-2 hours at RT or Overnight at 4°C |
| Secondary: HRP-conjugated | 1:2000 - 1:5000 | 1 hour at Room Temperature |
Note: Specific antibody dilutions should be optimized based on the manufacturer's datasheet and experimental results.
By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on FGFR phosphorylation, providing critical data for preclinical and clinical development of this promising anti-cancer agent.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: High-Throughput Screening Assay for Novel FGFR1 Inhibitors Targeting Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is an aggressive and highly invasive brain tumor with a poor prognosis.[1][2] A key signaling pathway implicated in GBM progression involves the Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] Constitutive activation of FGFR1 can drive tumor cell proliferation, survival, migration, and differentiation.[1][3][4] CYY292 is a novel and potent small molecule inhibitor of FGFR1 that has demonstrated significant anti-tumor effects in preclinical models of glioblastoma.[1][2] this compound specifically targets the FGFR1 signaling pathway, leading to the suppression of tumor progression, invasion, and metastasis by inhibiting the Akt/GSK3β/Snail signaling axis.[1][2][3]
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize novel inhibitors of the FGFR1 signaling pathway, using this compound as a reference compound. The described assay is a cell-based viability assay using a glioblastoma cell line that overexpresses FGFR1.
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[4] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6] this compound inhibits the phosphorylation of FGFR1, thereby blocking these downstream signals.[1]
Figure 1: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Principle of the Assay
This protocol describes a cell viability assay to screen for inhibitors of FGFR1 signaling in a glioblastoma cell line (e.g., U87MG or LN229) that endogenously expresses high levels of FGFR1.[1] Cell viability is used as a downstream readout of FGFR1 pathway inhibition, as blocking this pathway is expected to reduce cell proliferation. The assay is performed in a 384-well plate format suitable for high-throughput screening.[7] A colorimetric or fluorometric method, such as the resazurin reduction assay, is used to quantify cell viability.[8]
Materials and Reagents
-
Cell Line: U87MG or LN229 human glioblastoma cell lines.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (as a positive control)
-
Dimethyl Sulfoxide (DMSO, as a vehicle control)
-
Resazurin sodium salt
-
-
Labware:
-
384-well clear-bottom, black-walled tissue culture plates
-
Reservoir trays
-
Multichannel pipettes
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Automated liquid handler (recommended for HTS)
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance
-
Assay Workflow
Figure 2: High-throughput screening workflow for FGFR1 inhibitors.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture U87MG or LN229 cells in T75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10⁴ cells/mL.
-
Using a multichannel pipette or an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (resulting in 1,000 cells/well).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
Day 2: Compound Addition
-
Prepare a dilution series of the test compounds and the positive control (this compound) in culture medium. A typical starting concentration range for screening is 0.1 to 10 µM.[1]
-
The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the plates from the incubator and add 10 µL of the compound dilutions or controls to the respective wells.
-
Return the plates to the incubator for 72 hours.
Day 5: Viability Measurement and Data Acquisition
-
Prepare a stock solution of Resazurin (e.g., 1 mg/mL in PBS) and dilute it in culture medium to a working concentration of 0.1 mg/mL.
-
Add 10 µL of the Resazurin working solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
Data Presentation and Analysis
The raw fluorescence data should be normalized to the controls on each plate. The percentage of cell viability can be calculated as follows:
% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] x 100
Where:
-
Fluorescence_Sample: Fluorescence from wells treated with a test compound.
-
Fluorescence_Vehicle: Average fluorescence from wells treated with DMSO (vehicle control, representing 100% viability).
-
Fluorescence_Blank: Average fluorescence from wells containing medium only (no cells).
The results can be summarized in tables for easy comparison. For hit compounds, a dose-response curve should be generated to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Example Data Tables
Table 1: Single-Dose Screening Results (at 10 µM)
| Compound ID | % Viability | Hit (Viability < 50%) |
| Test Cmpd 1 | 98.2 | No |
| Test Cmpd 2 | 45.7 | Yes |
| Test Cmpd 3 | 101.5 | No |
| This compound | 25.3 | Yes |
| Vehicle (DMSO) | 100.0 | N/A |
Table 2: Dose-Response Data for Hit Compounds
| Concentration (µM) | % Viability (Test Cmpd 2) | % Viability (this compound) |
| 0.01 | 95.1 | 88.4 |
| 0.1 | 82.3 | 65.2 |
| 1.0 | 60.5 | 30.1 |
| 10.0 | 45.7 | 25.3 |
| 100.0 | 15.8 | 5.6 |
| IC₅₀ (µM) | ~8.5 | ~0.5 |
Conclusion
This application note provides a robust and detailed protocol for a high-throughput screening assay to identify novel inhibitors of the FGFR1 signaling pathway. The use of a relevant glioblastoma cell line and the inclusion of the well-characterized inhibitor this compound as a positive control ensure the physiological relevance and reliability of the assay. This screening platform can be a valuable tool in the discovery and development of new therapeutic agents for glioblastoma and other cancers driven by aberrant FGFR1 signaling.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CYY292 insolubility in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYY292. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). It's forming a precipitate. Why is this happening and what can I do?
A1: this compound is a hydrophobic small molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers like PBS will likely result in precipitation. The standard practice is to first dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This DMSO stock is then diluted into your aqueous experimental medium to the final desired concentration.
Troubleshooting Steps for Precipitation During Dilution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally at or below 0.1%.[1][2] Most cell lines can tolerate this level of DMSO without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilution in DMSO: Instead of a single large dilution of the high-concentration DMSO stock into your aqueous buffer, perform one or more intermediate dilutions in 100% DMSO first. This gradual reduction in the compound's concentration in the organic solvent before introducing it to the aqueous environment can help prevent it from crashing out of solution.
-
Method of Dilution:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound/DMSO solution.
-
Add the this compound/DMSO stock to the aqueous solution while gently vortexing or swirling to ensure rapid and thorough mixing.
-
Add the DMSO stock directly into the vortex of the stirring aqueous solution, rather than just dropping it onto the surface.
-
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate over time. Stock solutions in anhydrous DMSO are more stable and should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q2: What are the known properties of this compound?
A2: this compound is a novel and potent small molecule inhibitor primarily targeting Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] It also shows inhibitory activity against other kinases.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₈O | [1] |
| Molecular Weight | 444.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Primary Target | FGFR1 | [1][2] |
| Solubility | Slightly soluble in Ethanol and Methanol. Soluble in DMSO. | [1] |
Q3: What are the reported inhibitory activities of this compound?
A3: this compound has been shown to inhibit the kinase activity of several receptors. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (nM) |
| PDGFRα | 5.35 |
| PDGFRβ | 4.6 |
| FGFR1 | 28 |
| FGFR2 | 28 |
| FGFR3 | 78 |
| VEGFR2 | 33 |
| VEGFR1 | 36 |
| c-Kit | 67 |
| IGF-1R | 75 |
| EGFR | 128 |
| BTK | 198 |
| Cdk4/cyclin D3 | 214 |
| MET | 396 |
| FGFR4 | >1000 |
Q4: Can you provide a detailed protocol for preparing this compound for a cell-based assay?
A4: The following protocol is a general guideline based on standard practices for hydrophobic compounds and information from studies using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution. (Mass = 10 mM * 444.5 g/mol * Volume in L). For example, to make 1 mL of a 10 mM stock, weigh out 4.445 mg of this compound.
-
Aseptically add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, brief sonication in a water bath can aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
-
Working Solution Preparation (Example for a final concentration of 1 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:100 dilution of the 10 mM stock in anhydrous DMSO to create a 100 µM intermediate stock. To do this, mix 2 µL of the 10 mM stock with 198 µL of DMSO.
-
Final Dilution: Pre-warm the cell culture medium or aqueous buffer to 37°C. Add the 100 µM intermediate stock at a 1:100 ratio to the pre-warmed medium to achieve a final concentration of 1 µM. For example, add 10 µL of the 100 µM intermediate stock to 990 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Mix immediately and thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution for your experiment.
-
Visualizations
This compound Signaling Pathway
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CYY292 dosage for different cancer cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of CYY292 for various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] Its mechanism of action involves specifically targeting and inhibiting the FGFR1 signaling pathway. By doing so, it downregulates downstream signaling cascades, primarily the Akt/GSK3β/Snail and FGFR1/AKT/Snail pathways, which are crucial for tumor progression, invasion, and metastasis.[1][2][4]
Q2: In which cancer cell lines has this compound been shown to be effective?
A2: this compound has demonstrated significant efficacy in glioblastoma (GBM) cell lines, particularly U87MG and LN229.[1][5] These cell lines show high expression of FGFR1, making them sensitive to this compound treatment.
Q3: What is a typical starting concentration for in vitro experiments with this compound?
A3: Based on published studies, a good starting point for in vitro experiments with GBM cell lines like U87MG and LN229 is a concentration range of 0.5 µM to 2 µM.[1] It has been observed that phosphorylated FGFR1 levels begin to decrease in U87MG cells at concentrations as low as 0.1 µM.[1]
Q4: How should I determine the optimal dosage for my specific cancer cell line?
A4: The optimal dosage of this compound will vary depending on the cancer cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your cell line of interest. A typical method for this is the CCK8 assay.[5]
Q5: What are the key signaling pathways I should monitor to confirm the effect of this compound?
A5: To confirm that this compound is acting on its intended target, you should monitor the phosphorylation status of key proteins in the FGFR1 signaling pathway. This includes phosphorylated FGFR1 (p-FGFR1), phosphorylated Akt (p-Akt), and downstream effectors like Snail.[1] Western blotting is a standard method for these assessments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Cell line may have low FGFR1 expression. 2. Incorrect dosage of this compound was used. 3. Insufficient incubation time. | 1. Verify FGFR1 expression in your cell line using qPCR or Western blot. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM). 3. Increase the incubation time (e.g., 24h, 48h, 72h). |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Errors in drug dilution or pipetting. 3. Cell line instability or contamination. | 1. Ensure a uniform single-cell suspension before seeding. 2. Prepare fresh drug dilutions for each experiment and use calibrated pipettes. 3. Perform cell line authentication and check for mycoplasma contamination. |
| Unexpected off-target effects observed. | 1. The concentration of this compound used is too high. 2. The specific cell line may have unique sensitivities. | 1. Lower the concentration of this compound to a range closer to the IC50 value. 2. Investigate potential off-target effects by assessing other signaling pathways. |
| Difficulty in detecting changes in protein phosphorylation. | 1. Suboptimal antibody for Western blotting. 2. Short treatment time. 3. Protein degradation. | 1. Validate the specificity of your primary antibodies. 2. Perform a time-course experiment (e.g., 2h, 6h, 12h, 24h) to determine the optimal time point for detecting phosphorylation changes. 3. Use protease and phosphatase inhibitors during protein extraction. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Endpoint | IC50 Value | Incubation Time |
| U87MG | CCK8 | Cell Viability | ~1.5 µM[5] | 24 hours[5] |
| LN229 | CCK8 | Cell Viability | ~1.8 µM[5] | 24 hours[5] |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Experiment Type | Cell Lines | Starting Concentration Range | Key Readouts |
| Western Blot (Phospho-protein analysis) | U87MG, LN229 | 0.1 µM - 2 µM[1] | p-FGFR1, p-Akt |
| Cell Migration/Invasion Assay | U87MG, LN229 | 0.5 µM - 2 µM[1] | Number of migrated/invaded cells |
| Colony Formation Assay | U87MG, LN229 | 0.5 µM - 2 µM[1] | Number and size of colonies |
Experimental Protocols
1. Cell Viability Assay (CCK8)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for 24 hours.[5]
-
Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Western Blot Analysis
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the indicated time (e.g., 2 hours for phosphorylation studies).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-FGFR1, FGFR1, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the FGFR1 signaling pathway.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CYY292 Kinase Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the novel FGFR1 inhibitor, CYY292, in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known on-target activity of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] In vitro kinase activity assays have demonstrated that this compound also inhibits the tyrosine kinase activity of FGFR2 and FGFR3 with high potency, while exhibiting a weaker effect on FGFR4.[1]
Q2: Has the kinome-wide selectivity of this compound been published?
A2: As of the latest available information, a comprehensive, kinome-wide selectivity profile for this compound has not been published. The primary literature focuses on its potent on-target effects against the FGFR family.[1][2]
Q3: What are the potential off-target kinases for an FGFR inhibitor like this compound?
A3: While specific data for this compound is unavailable, non-selective FGFR tyrosine kinase inhibitors (TKIs) have been known to interact with other receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] Additionally, inhibitors with a pyrimidine-based scaffold, which is a common motif in kinase inhibitors, can sometimes show activity against other kinases due to the conserved nature of the ATP-binding pocket.[4][5][6]
Q4: I am observing unexpected cellular phenotypes with this compound treatment that do not seem to be related to FGFR1 inhibition. What could be the cause?
A4: Unexpected cellular phenotypes when using a kinase inhibitor are often a strong indication of off-target effects.[7] Your inhibitor might be affecting other kinases that play a role in the signaling pathways of your specific cellular model. It is also possible that the observed phenotype is a result of inhibiting a less-characterized function of FGFR1 or downstream signaling crosstalk.[7] To investigate this, it is recommended to perform experiments to identify potential off-target interactions.
Q5: How can I experimentally determine the off-target profile of this compound in my experimental system?
A5: A multi-pronged approach is recommended to identify potential off-target effects. This can include:
-
In Vitro Kinase Panel Screening: Test this compound against a broad panel of purified kinases to identify potential off-target interactions in a cell-free system.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement of this compound with suspected off-target kinases within a cellular context.[10][11][12][13][14]
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantitatively measure the binding affinity of this compound to potential off-target kinases.[15][16][17]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cellular assay results.
-
Symptom: this compound shows high potency in a biochemical assay with purified FGFR1, but weaker or different effects in a cell-based assay.
-
Possible Cause:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
Efflux by Transporters: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Off-Target Effects: The inhibitor might be engaging with other cellular targets that counteract the on-target effect.[18]
-
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform cellular uptake assays to determine the intracellular concentration of this compound.
-
Inhibit Efflux Pumps: Co-incubate cells with known efflux pump inhibitors to see if the potency of this compound increases.[18]
-
Perform Target Engagement Assays: Use CETSA or NanoBRET™ to confirm that this compound is engaging with FGFR1 in your cells at the expected concentrations.[10][11][18]
-
Issue 2: Unexpected toxicity or a phenotype inconsistent with FGFR inhibition.
-
Symptom: Treatment with this compound leads to significant cell death at concentrations where specific FGFR1 inhibition is not expected to be cytotoxic, or it induces a phenotype that is not rescued by FGFR1 overexpression.
-
Possible Cause:
-
Troubleshooting Steps:
-
Kinome-wide Profiling: Screen this compound against a broad kinase panel to identify potential off-target kinases.[7][9]
-
Validate Off-Target Hits: Confirm the engagement of this compound with the identified off-target kinases in your cellular system using CETSA or NanoBRET™.[10][11][19][15][16]
-
Use a Structurally Unrelated FGFR Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective FGFR inhibitor with a different chemical scaffold. If the phenotype is unique to this compound, it is more likely to be caused by off-target effects.[18]
-
Quantitative Data Summary
Table 1: On-Target Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| FGFR1 | 28 |
| FGFR2 | 28 |
| FGFR3 | 78 |
| FGFR4 | >1000 |
| Data from in vitro kinase activity assays.[1] |
Table 2: Predicted Potential Off-Target Kinase Families for this compound
| Kinase Family | Rationale for Potential Off-Target Interaction |
| VEGFR | Structural similarity in the ATP-binding pocket with FGFR.[3] |
| PDGFR | Often co-inhibited by non-selective FGFR TKIs.[3] |
| Src family kinases | Common off-targets for pyrimidine-based inhibitors.[6] |
| CDKs | Some pyrimidine-based inhibitors show activity against CDKs.[5] |
| This table is predictive and based on the known cross-reactivity of inhibitors with similar scaffolds or targets. Experimental validation is required. |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions to achieve the desired screening concentrations.
-
Assay Plate Preparation: In a multi-well assay plate, add the reaction buffer, followed by the individual purified kinases from the panel.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding the ATP and the specific substrate for each kinase.
-
Incubation: Incubate the plate at the optimal temperature and for the designated time for the kinase reactions to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection (e.g., ADP-Glo™).[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration of this compound compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of this compound with a potential off-target kinase in intact cells.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 1-3 hours).[10]
-
Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures using a thermocycler to induce thermal denaturation.[10][14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins. Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Analysis: Quantify the protein concentration in the supernatant. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.[12][13]
Visualizations
Caption: Simplified signaling pathway of this compound's on-target effect on the FGFR1 pathway.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [nld.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. pelagobio.com [pelagobio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
How to minimize CYY292 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the toxicity of CYY292 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] Its mechanism of action involves binding to the FGFR1 protein, which inhibits the downstream Akt/GSK3β/Snail signaling axis.[1][2] This pathway is crucial in regulating cell proliferation, survival, migration, and differentiation.[1][2] Aberrant activation of the FGFR1 signaling pathway is implicated in the progression of various cancers, including glioblastoma.[1][2][3]
Q2: What are the known toxicities of this compound in animal studies?
A2: Based on available preclinical data, this compound has shown a favorable safety profile. In acute toxicity studies, a single intraperitoneal (i.p.) dose of up to 80 mg/kg in C57BL/6 mice did not produce any apparent adverse health effects over a 14-day observation period.[1] In a glioblastoma xenograft model using nude mice, daily administration of 15 mg/kg this compound was well-tolerated and resulted in less weight loss compared to the comparator drug, AZD4547.[1] The low toxicity is suggested to be due to its high selectivity for FGFR1 and the differential expression of FGFR1 in malignant versus normal tissues.[1]
Q3: What are the potential class-related toxicities of FGFR inhibitors that I should be aware of?
A3: While this compound has demonstrated low toxicity, it is prudent to be aware of on-target toxicities associated with the broader class of FGFR inhibitors. These can include:
-
Hyperphosphatemia: An on-target effect resulting from FGFR1 inhibition.[2][4]
-
Ocular Toxicities: Dry eyes, and in some cases, more severe effects like retinal detachment have been observed with other FGFR inhibitors.[2][3]
-
Dermatologic Toxicities: Alopecia, dry skin, and hand-foot syndrome are potential side effects.[3]
-
Gastrointestinal Toxicities: Diarrhea, stomatitis (mouth sores), and dry mouth can occur.[2][3]
-
Cardiotoxicity: Some tyrosine kinase inhibitors have been associated with cardiovascular adverse events.
Q4: How can I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A4: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity. It is typically determined through a dose range-finding study in a small cohort of animals. The study involves administering escalating doses of this compound and closely monitoring for clinical signs of toxicity, changes in body weight, and food/water intake.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe morbidity at a previously reported "safe" dose. | Formulation issue (e.g., precipitation, incorrect concentration). Animal model susceptibility. Dosing error. | 1. Immediately pause the study. 2. Verify the dose formulation for concentration, homogeneity, and stability. 3. Review dosing procedures and volumes. 4. Conduct a necropsy on affected animals to identify target organs of toxicity. 5. Consider a dose de-escalation study in your specific animal model. |
| Significant weight loss (>15-20%) in treated animals. | Drug-related toxicity (e.g., gastrointestinal effects). Dehydration. Reduced food intake. | 1. Monitor food and water consumption daily. 2. Provide supportive care, such as supplemental hydration and palatable, high-calorie food. 3. Consider dose reduction or intermittent dosing. 4. Evaluate for signs of stomatitis or diarrhea. |
| Signs of ocular toxicity (e.g., squinting, discharge, corneal opacity). | On-target effect of FGFR inhibition. | 1. Conduct regular ophthalmologic examinations. 2. Consider reducing the dose or frequency of administration. 3. Consult with a veterinary ophthalmologist. |
| Elevated serum phosphate levels (hyperphosphatemia). | On-target effect of FGFR1 inhibition. | 1. Monitor serum phosphate levels regularly. 2. Consider implementing a low-phosphate diet for the animals. 3. If severe, a temporary dose interruption or reduction may be necessary. |
| Skin or coat abnormalities (e.g., hair loss, dry/flaky skin). | Potential dermatologic toxicity. | 1. Document any skin changes with photographs. 2. Ensure proper bedding and environmental enrichment to minimize skin irritation. 3. If severe or accompanied by other signs of distress, consider dose modification. |
Data Presentation
Table 1: Summary of this compound In Vivo Toxicity Data
| Species/Strain | Route of Administration | Dose | Observation Period | Key Findings | Reference |
| C57BL/6 Mice | Intraperitoneal (Single Dose) | Up to 80 mg/kg | 14 days | No apparent adverse health effects. | [1] |
| Nude Mice (U87MG Xenograft) | Intraperitoneal (Daily) | 15 mg/kg | Not specified | Less weight loss compared to AZD4547 (30 mg/kg). | [1] |
Table 2: Potential Class-Related Toxicities of FGFR Inhibitors and Monitoring Parameters
| Potential Toxicity | Monitoring Parameters | Frequency |
| Hyperphosphatemia | Serum phosphate levels | Baseline, weekly |
| Ocular Toxicity | Clinical observation (squinting, discharge), ophthalmologic exam | Daily (clinical), weekly (detailed exam) |
| Dermatologic Toxicity | Visual inspection of skin and coat | Daily |
| Gastrointestinal Toxicity | Body weight, fecal consistency, observation for signs of stomatitis | Daily |
| General Health | Clinical signs (activity, posture, grooming), body weight, food/water intake | Daily |
Experimental Protocols
Protocol 1: Dose Formulation for this compound
-
Objective: To prepare a sterile, injectable formulation of this compound for intraperitoneal administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in a vehicle solution. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure complete dissolution by vortexing and/or brief sonication.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh on the day of dosing.
-
Protocol 2: Acute Toxicity Study Design
-
Objective: To determine the acute toxicity profile and MTD of this compound.
-
Animals: C57BL/6 mice, 6-8 weeks old, both sexes.
-
Groups:
-
Group 1: Vehicle control (i.p.)
-
Group 2-5: Escalating single doses of this compound (e.g., 20, 40, 60, 80 mg/kg, i.p.)
-
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Administer a single i.p. injection of the vehicle or this compound.
-
Observe animals continuously for the first 4 hours post-dosing, then daily for 14 days.
-
Record clinical signs of toxicity, morbidity, and mortality.
-
Measure body weight on Day 0, 7, and 14.
-
At the end of the study, perform a gross necropsy on all animals.
-
Mandatory Visualization
Caption: Inhibition of the FGFR1/Akt/GSK3β/Snail signaling pathway by this compound.
Caption: A logical workflow for troubleshooting unexpected toxicity in animal studies.
References
CYY292 In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CYY292 in in vitro experiments. The information is tailored for scientists and drug development professionals working with this novel FGFR1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] Its primary mechanism of action is to bind to FGFR1, inhibiting its tyrosine kinase activity.[1] This blockade prevents the activation of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and differentiation.[1][2]
Q2: Which signaling pathways are affected by this compound?
A2: this compound specifically targets the FGFR1 signaling cascade. In glioblastoma (GBM) cells, it has been shown to inhibit the Akt/GSK3β/Snail signaling axis.[1][3] This leads to a reduction in the phosphorylation of key proteins such as FGFR1, AKT, and GSK3β.[1]
Q3: What are the expected effects of this compound on cancer cells in vitro?
A3: In vitro, this compound has been demonstrated to have the following effects on glioblastoma cell lines (U87MG and LN229):
-
Inhibition of cell proliferation in a dose-dependent manner.[1][3]
-
Reduction of cell migration and invasion.[1]
-
Suppression of Epithelial-Mesenchymal Transition (EMT).[1]
-
Decrease in the stemness of GBM cells, as evidenced by reduced expression of stemness markers like Nanog and Sox2 and decreased colony formation.[1][4]
Q4: What is the selectivity profile of this compound?
A4: this compound shows high selectivity for FGFR1. It also inhibits FGFR2 and FGFR3, but has a weaker effect on FGFR4.[1]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Q: We treated our cancer cell line with this compound but did not observe the expected dose-dependent decrease in cell viability. What could be the reason?
A: Several factors could contribute to this unexpected result:
-
Low FGFR1 Expression: The cytotoxic effects of this compound are dependent on the expression of its target, FGFR1.[1] We recommend verifying the FGFR1 expression level in your cell line of interest by Western blot or qPCR. Cell lines with low or absent FGFR1 expression may not respond to this compound treatment.[1]
-
Suboptimal Drug Concentration or Treatment Duration: Ensure that the concentrations of this compound used are appropriate for your cell line and that the treatment duration is sufficient. Based on published data, effective concentrations for GBM cells are in the range of 0.5 µM to 2 µM, with treatment times of 24 hours or more.[1]
-
Drug Stability and Storage: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment from a trusted stock solution.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. High cell densities might mask the anti-proliferative effects of the compound. We recommend optimizing cell seeding density for your specific cell line.
Issue 2: Western blot results do not show a decrease in p-FGFR1 or p-AKT levels.
Q: Our Western blot analysis does not show the expected decrease in phosphorylated FGFR1 or phosphorylated AKT after this compound treatment. How can we troubleshoot this?
A: This could be due to several experimental variables:
-
Timing of Lysate Collection: The phosphorylation status of signaling proteins can change rapidly. For analyzing the direct inhibitory effect of this compound on FGFR1 phosphorylation, a short treatment time (e.g., 2 hours) is recommended, as demonstrated in U87MG and LN229 cells.[1]
-
Antibody Quality: The specificity and sensitivity of your primary antibodies against p-FGFR1, FGFR1, p-AKT, and AKT are critical. Ensure that the antibodies are validated for the species and application.
-
Use of Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Basal Pathway Activation: If the basal level of FGFR1 pathway activation in your cell line is low, it may be difficult to observe a significant decrease in phosphorylation. Consider stimulating the pathway with an appropriate FGF ligand before this compound treatment to create a larger dynamic range.
Issue 3: Inconsistent results in cell migration or invasion assays.
Q: We are observing high variability in our wound healing or transwell invasion assays with this compound. What could be the cause?
A: Migration and invasion assays can be sensitive to several factors:
-
Cell Monolayer Confluency: For wound healing assays, it is essential to create a uniform scratch in a confluent cell monolayer. Inconsistent cell density can lead to variable wound closure rates.
-
Matrigel Coating: In transwell invasion assays, the thickness and uniformity of the Matrigel layer are critical. An uneven coating can lead to inconsistent cell invasion.
-
Serum Concentration: The chemoattractant (typically serum) in the lower chamber of the transwell assay should be optimized. Too high or too low a concentration can affect the migratory response.
-
Incubation Time: The duration of the assay should be optimized to allow for measurable migration or invasion without reaching saturation. For U87MG and LN229 cells, a 24-hour incubation period has been shown to be effective.[1]
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target | IC50 (nM) | Cell Line(s) |
| FGFR1 | 28 | In vitro kinase assay |
| FGFR2 | 28 | In vitro kinase assay |
| FGFR3 | 78 | In vitro kinase assay |
| FGFR4 | >1000 | In vitro kinase assay |
| U87MG Cells | Not explicitly stated, but effective at µM concentrations | Cell viability assay |
| LN229 Cells | Not explicitly stated, but effective at µM concentrations | Cell viability assay |
Data synthesized from in vitro kinase activity assays and cell viability experiments.[1]
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) or vehicle control (DMSO) for 24-72 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot Analysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 2 hours for signaling pathway analysis).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Transwell Invasion Assay
-
Coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Pre-treat cells with different concentrations of this compound for 24 hours.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
Visualizations
Caption: this compound inhibits the FGFR1/AKT/GSK3β/Snail signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to FGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with FGFR inhibitors, with a focus on addressing resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to FGFR inhibitors?
A1: Acquired resistance to FGFR inhibitors is a significant challenge in cancer therapy. The most common mechanisms include:
-
Secondary Mutations in the FGFR Kinase Domain: Mutations in the FGFR kinase domain, such as the gatekeeper mutation V565F or molecular brake mutations like N550K, can prevent the inhibitor from binding effectively.[1][2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, often driven by activation of other receptor tyrosine kinases like EGFR, ERBB3, or MET.[3][4][5]
-
Epithelial-Mesenchymal Transition (EMT): The transition of cancer cells from an epithelial to a mesenchymal phenotype can confer resistance to FGFR inhibitors.[3]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3]
Q2: My cells are showing decreased sensitivity to CYY292 over time. What could be the cause?
A2: Decreased sensitivity to this compound, an FGFR1 inhibitor, suggests the development of acquired resistance.[6][7] Potential causes include:
-
On-target resistance: The development of secondary mutations in the FGFR1 gene.
-
Off-target resistance: Activation of bypass signaling pathways that compensate for FGFR1 inhibition. The FGFR1/AKT/Snail signaling axis is a key pathway targeted by this compound; alterations in downstream components like AKT or Snail could contribute to resistance.[6]
-
Clonal selection: A pre-existing subpopulation of resistant cells may have been selected for and expanded under the pressure of this compound treatment.
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the FGFR gene: Perform Sanger or next-generation sequencing of the FGFR kinase domain in your resistant cell line to identify any potential secondary mutations.
-
Analyze downstream signaling pathways: Use western blotting to compare the phosphorylation status of key signaling proteins (e.g., p-AKT, p-ERK) in sensitive versus resistant cells, both with and without this compound treatment. Persistent activation of these pathways in the presence of the inhibitor suggests bypass signaling.
-
Assess other receptor tyrosine kinases: Investigate the activation status of other RTKs like EGFR or MET in your resistant cells.
-
Evaluate drug efflux: Use an efflux pump inhibitor in combination with your FGFR inhibitor to see if it restores sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell plating density | Ensure consistent cell seeding density across all wells and experiments. Cell density can affect drug response.[8] |
| Drug stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Assay timing | Standardize the duration of drug treatment and the time of the viability assay measurement.[8] |
| Cell line heterogeneity | If working with a new cell line, consider single-cell cloning to establish a homogenous population. |
Issue 2: No decrease in p-FGFR levels after this compound treatment in western blot.
| Possible Cause | Suggested Solution |
| Suboptimal drug concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing p-FGFR inhibition. This compound has been shown to decrease p-FGFR1 levels at concentrations as low as 0.1 µM in U87MG cells.[6] |
| Antibody issues | Validate your primary antibody for p-FGFR. Ensure you are using the correct antibody for the specific FGFR isoform and phosphorylation site. Run positive and negative controls. |
| Lysis buffer composition | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Development of resistance | If the cell line was previously sensitive, this could be a sign of acquired resistance. Refer to the FAQ on confirming resistance mechanisms. |
Quantitative Data Summary
Table 1: IC50 Values of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
| Cell Line | FGFR2 Status | Futibatinib IC50 (nM) | Infigratinib IC50 (nM) |
| CCLP-1 | WT Fusion | 10 | 5 |
| CCLP-1 | N550K Mutant | >1000 | >1000 |
| CCLP-1 | V565F Mutant | >1000 | >1000 |
| CCLP-1 | C492S Mutant | >1000 | 20 |
Data adapted from studies on FGFR2-altered cholangiocarcinoma.[1][2]
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| FGFR1 | 28 |
| FGFR2 | 28 |
| FGFR3 | 78 |
| FGFR4 | >1000 |
This table summarizes the kinase inhibitory activity of this compound against different FGFR isoforms.[6]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for FGFR Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[9]
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphoprotein levels to the total protein levels.
Visualizations
Caption: FGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for investigating resistance to FGFR inhibitors.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: CYY292 and FGFR1 Phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of inhibition of FGFR1 phosphorylation when using the selective inhibitor CYY292. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing inhibition of FGFR1 phosphorylation after treating our cells with this compound. What are the potential reasons?
A1: Several factors, ranging from the compound itself to the specifics of your experimental setup and cell line, could contribute to a lack of observable inhibition. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting workflow below for a step-by-step guide.
Q2: How can we be sure our this compound compound is active?
A2: Issues with the inhibitor itself are a common source of experimental failure. Consider the following:
-
Solubility and Stability: this compound is a small molecule with a molecular weight of 444.24 g/mol .[1] Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) at the desired stock concentration. Improperly dissolved or degraded compound will not be effective. It is advisable to prepare fresh dilutions from a validated stock for each experiment.
-
Concentration: The reported effective concentrations of this compound in cell culture range from 0.1 µM to 2 µM, with decreased phosphorylated FGFR1 (Tyr653) levels observed starting at 0.1 µM in U87MG cells.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Could our experimental protocol be the source of the problem?
A3: Yes, various aspects of the experimental protocol can influence the outcome. Key areas to review include:
-
Cellular Uptake: Ensure that the incubation time is sufficient for this compound to penetrate the cell membrane and engage with its target.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cell line's viability.
-
Assay-Specific Conditions (for in vitro kinase assays): If you are performing an in vitro kinase assay with recombinant protein, the concentration of ATP is critical. High concentrations of ATP can outcompete ATP-competitive inhibitors.[2]
-
Detection Method: For Western blotting, verify the specificity and optimal dilution of your primary antibody for phosphorylated FGFR1 (pFGFR1). Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your target.
Q4: Is it possible our cell line is not responsive to this compound?
A4: Cell line-specific characteristics play a crucial role in the efficacy of targeted inhibitors.
-
FGFR1 Expression: Confirm that your cell line expresses FGFR1 at a sufficient level. You can verify this by Western blot or qPCR. If the target is not present, the inhibitor will have no effect.
-
Acquired Resistance: Cells can develop resistance to kinase inhibitors through various mechanisms.[3] One common mechanism is the emergence of "gatekeeper" mutations in the kinase domain of the receptor, which prevent the inhibitor from binding.[4][5] For FGFRs, mutations like V565 have been identified as conferring resistance.[5]
-
Bypass Signaling Pathways: The cell may activate alternative signaling pathways to compensate for the inhibition of FGFR1 signaling, thus maintaining a proliferative state.[3][6]
Q5: What is the mechanism of action of this compound and which downstream pathways should be affected?
A5: this compound is a selective small molecule inhibitor of FGFR1.[7] It has been shown to have a strong affinity for the FGFR1 protein.[7] The binding of this compound to FGFR1 affects the conserved Ser777 residue, which in turn leads to a reduction in the phosphorylation of key tyrosine residues, Tyr653 and Tyr654.[1] This inhibition of FGFR1 phosphorylation blocks downstream signaling through the Akt/GSK3β/Snail pathway.[7] Therefore, in addition to a decrease in pFGFR1, you should also observe a reduction in the phosphorylation of Akt and GSK3β.
Experimental Protocols
Protocol: Assessment of FGFR1 Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pFGFR1 (e.g., Tyr653/654) and total FGFR1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pFGFR1 and total FGFR1.
-
Normalize the pFGFR1 signal to the total FGFR1 signal to determine the relative level of phosphorylation.
-
Data Presentation
| Parameter | Condition 1 (Control) | Condition 2 (this compound - 0.5 µM) | Condition 3 (this compound - 1 µM) | Condition 4 (this compound - 2 µM) |
| Relative pFGFR1/FGFR1 Ratio | 1.00 | Value | Value | Value |
| Cell Viability (%) | 100 | Value | Value | Value |
Note: Replace "Value" with your experimental data.
Visualizations
Caption: FGFR1 Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy | Semantic Scholar [semanticscholar.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CYY292 Treatment and Cell Viability Assays
This technical support center provides troubleshooting guidance for researchers encountering issues with cell viability assays when treating cells with the novel FGFR1 inhibitor, CYY292. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound treatment are inconsistent across replicate wells. What could be the cause?
High variability in replicate wells can stem from several factors, including uneven cell seeding, incomplete dissolution of this compound, or "edge effects" in the microplate. Ensure your cell suspension is homogenous before and during seeding. When preparing this compound dilutions, vortex thoroughly and visually inspect for any precipitate. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples or ensure they are filled with a buffer or medium to maintain humidity.
Q2: I'm observing a decrease in signal in my control (vehicle-treated) wells over time. Why is this happening?
A decline in the signal of control wells could indicate issues with the general health of your cell culture, such as nutrient depletion or overgrowth. Optimize your cell seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment. It is also crucial to ensure the solvent used for this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Q3: The IC50 value I've determined for this compound is significantly different from published data. What could be the reason?
Discrepancies in IC50 values can arise from differences in experimental conditions. Factors such as cell line type, cell density, passage number, duration of drug exposure, and the specific viability assay used can all influence the outcome. It is important to carefully document and standardize your protocol. Published studies on this compound have utilized the CCK8 assay with treatment durations of 24 hours on glioblastoma cell lines like U87MG and LN229[1][2].
Q4: Could this compound be directly interfering with my MTT, XTT, or other tetrazolium-based assays?
While there is no specific evidence of this compound interfering with these assays, it is a possibility with any novel small molecule. Chemical compounds can sometimes reduce the tetrazolium dyes non-enzymatically, leading to a false positive signal for cell viability[3]. To test for this, run a cell-free control where this compound is added to the culture medium and the assay reagent. Any color change in these wells would indicate direct interference.
Q5: My LDH assay results show high cytotoxicity even at low concentrations of this compound. Is this expected?
While this compound is expected to reduce cell proliferation, unexpectedly high cytotoxicity at low concentrations in an LDH assay could indicate direct chemical interference with the LDH enzyme or the assay components[4][5][6]. A cell-free control experiment, where this compound is incubated with a known amount of LDH enzyme, can help determine if the compound is inhibiting enzyme activity.
Troubleshooting Guides
Issue 1: Low Absorbance Readings or No Color Change in Tetrazolium-Based Assays (MTT, XTT, CCK8)
This issue often points to problems with cell health, reagent preparation, or the experimental setup.
| Potential Cause | Troubleshooting Step |
| Low Cell Number or Viability | - Confirm initial cell viability using a trypan blue exclusion assay. - Optimize seeding density; ensure cells are in logarithmic growth phase. - Increase the number of cells plated per well. |
| Reagent Issues | - Ensure MTT/XTT reagents are properly stored and protected from light[7]. - Prepare fresh reagent solutions for each experiment. - For XTT assays, ensure the activator and reagent are fully dissolved, warming to 37°C if necessary[7][8]. |
| Suboptimal Incubation Time | - Increase the incubation time with the assay reagent to allow for sufficient color development[7][9]. |
| This compound Precipitation | - Visually inspect this compound dilutions for any precipitate. - Ensure the final solvent concentration is not causing the compound to fall out of solution. The solubility and stability of compounds in cell culture media can be a limiting factor[10][11]. |
Issue 2: High Background Absorbance in Control Wells
High background can mask the true experimental results and is often due to contamination or media components.
| Potential Cause | Troubleshooting Step |
| Microbial Contamination | - Regularly check cell cultures for any signs of bacterial or yeast contamination. - Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Media Components | - Phenol red in culture medium can interfere with absorbance readings. Consider using phenol red-free medium for the assay incubation step. - Serum components can also contribute to background. A serum-free medium during the assay may be beneficial. |
| This compound Interference | - As mentioned in the FAQs, run a cell-free control with this compound and the assay reagent to check for direct chemical reduction of the dye[3]. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS[12]. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570-590 nm[13].
Protocol 2: XTT Assay for Cell Viability
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution[7][8].
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-490 nm[7].
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits FGFR1, leading to downstream effects on the AKT/GSK3β/Snail signaling pathway and ultimately reducing cell proliferation, invasion, and metastasis[1][14][15].
Experimental Workflow for Cell Viability Assays
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physiology.elte.hu [physiology.elte.hu]
- 4. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. mdpi.com [mdpi.com]
- 15. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable IC50 values for CYY292
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYY292. The information is designed to help interpret variable IC50 values and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor that potently and selectively targets Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] It functions by binding to the FGFR1 protein, which in turn inhibits the downstream Akt/GSK3β/Snail signaling axis.[1][2] This pathway is crucial in cellular processes such as proliferation, survival, migration, and differentiation.[1] Aberrant activation of the FGFR1 signaling pathway is implicated in the progression of various cancers, including glioblastoma.[1][3]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental context, such as the type of assay (biochemical vs. cell-based) and the specific cell line used. A summary of reported IC50 values is presented in the table below.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| In vitro kinase assay | FGFR1 | 28 nM | [1] |
| In vitro kinase assay | FGFR2 | 28 nM | [1] |
| In vitro kinase assay | FGFR3 | 78 nM | [1] |
| In vitro kinase assay | FGFR4 | >1000 nM | [1] |
| Cell Viability (CCK8) | U87MG (Glioblastoma) | Not explicitly stated, but dose-dependent inhibition shown. | [1] |
| Cell Viability (CCK8) | LN229 (Glioblastoma) | Not explicitly stated, but dose-dependent inhibition shown. | [1] |
Troubleshooting Guide: Interpreting Variable IC50 Values
Q3: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?
A3: Variability in IC50 values is a common issue in pharmacological studies and can arise from a number of factors.[4] It is crucial to remember that the IC50 is not an absolute constant but is highly dependent on the experimental conditions.[5] Below is a guide to troubleshoot potential sources of variability in both biochemical and cell-based assays.
Guide 1: Inconsistent Results in Biochemical (Kinase) Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| ATP Concentration | This compound is likely an ATP-competitive inhibitor. The measured IC50 is highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration, ideally at or near the Km for ATP of the FGFR1 enzyme.[6] | Consistent and comparable IC50 values across experiments. |
| Enzyme Activity | The activity of the recombinant FGFR1 enzyme can vary between batches or degrade over time with improper storage or handling (e.g., repeated freeze-thaw cycles). | Consistent enzyme performance leading to more reproducible IC50 values. |
| Substrate Concentration | Ensure the substrate concentration is consistent and ideally below the Km value to maintain reaction linearity. | Linear and reproducible reaction kinetics, resulting in more stable IC50 values. |
| Reagent Quality & Handling | Use high-purity reagents. Ensure proper storage and handling of this compound, which should be dissolved in an appropriate solvent like DMSO and stored correctly. | Reduced variability due to consistent reagent performance. |
Guide 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Authenticity and Health | Ensure the authenticity of your cell line (e.g., U87MG, LN229) through short tandem repeat (STR) profiling. Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Check for mycoplasma contamination. | Healthy and consistent cell populations will provide more reproducible responses to the inhibitor. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and maintain a consistent seeding density for all experiments. | Uniform cell growth and a more consistent baseline for measuring inhibition. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Use a consistent and, if possible, lower serum concentration during the drug treatment period. | More accurate determination of the inhibitor's potency with reduced interference from serum proteins. |
| Incubation Time | The duration of drug exposure can significantly impact the IC50 value. An extended incubation period may result in a lower apparent IC50. Standardize the incubation time across all experiments. | Consistent and comparable IC50 values that are dependent on a defined exposure time. |
| Assay Readout Method | Different viability assays (e.g., CCK8, MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). The choice of assay can influence the resulting IC50 value. Use a consistent assay method. | Reproducible IC50 values specific to the chosen cell health indicator. |
Experimental Protocols
Protocol 1: Cell Viability (CCK8) Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of this compound in glioblastoma cell lines using a Cell Counting Kit-8 (CCK8) assay.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration range should span at least 3-4 orders of magnitude around the expected IC50.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK8 Assay:
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits FGFR1, leading to downstream effects on the Akt/GSK3β/Snail signaling pathway.
Caption: General experimental workflow for determining the IC50 of this compound using a CCK8 assay.
Caption: A logical flowchart for troubleshooting the root cause of variable IC50 values for this compound.
References
Technical Support Center: Managing CYY292-Induced Changes in Cell Morphology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CYY292, a novel FGFR1 inhibitor. The information provided is intended to help manage and interpret the morphological changes observed in cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1][2][3] Its primary mechanism involves binding to FGFR1, which in turn inhibits the downstream Akt/GSK3β/Snail signaling axis.[1][2] This pathway is crucial in regulating cellular processes like proliferation, survival, migration, and differentiation.[1][2]
Q2: What are the expected morphological changes in glioblastoma (GBM) cells upon treatment with this compound?
A2: this compound has been shown to suppress the epithelial-mesenchymal transition (EMT) in GBM cells.[1][2] Researchers can expect to observe a shift from a mesenchymal phenotype (elongated, spindle-like) towards an epithelial phenotype (cobblestone-like, more rounded). This is accompanied by alterations in cytoskeletal proteins F-actin and cortactin, which can impact cell motility and contraction.[4]
Q3: How does this compound affect the expression of molecular markers related to cell morphology?
A3: Treatment with this compound typically leads to an increase in the expression of epithelial markers such as E-cadherin and keratin 18.[1] Conversely, a decrease in the expression of mesenchymal markers like fibronectin (FN1) and vimentin is expected.[1]
Q4: At what concentrations does this compound induce these morphological changes?
A4: The effective concentration of this compound can vary depending on the cell line. For instance, in U87MG and LN229 GBM cells, effects on cell viability and signaling pathways have been observed in the range of 0.5 µM to 2 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: No observable change in cell morphology after this compound treatment.
-
Possible Cause 1: Inactive Compound: Ensure the proper storage and handling of this compound to maintain its activity.
-
Possible Cause 2: Suboptimal Concentration: The concentration of this compound may be too low for the target cell line. Perform a dose-response study to identify the effective concentration.
-
Possible Cause 3: Low FGFR1 Expression: The target cells may not express sufficient levels of FGFR1. Verify FGFR1 expression levels in your cell line using techniques like Western blot or qRT-PCR.
-
Possible Cause 4: Insufficient Treatment Duration: The incubation time may be too short. A time-course experiment is recommended to determine the optimal treatment duration.
Issue 2: Excessive cell death observed after treatment.
-
Possible Cause 1: High Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. Refer to the dose-response data to select a more appropriate concentration.
-
Possible Cause 2: Cell Line Sensitivity: The cell line being used might be particularly sensitive to FGFR1 inhibition. Consider using a lower concentration range in your experiments.
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Experimental Conditions: Ensure consistency in cell density, passage number, serum concentration in the media, and treatment duration across all experiments.
-
Possible Cause 2: Reagent Variability: Use consistent lots of this compound and other reagents.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on GBM cell lines as reported in the literature.
Table 1: IC50 Values of this compound for Cell Viability in GBM Cells
| Cell Line | IC50 (µM) |
| U87MG | ~1.0 |
| LN229 | ~2.0 |
Data extracted from cell viability assays (CCK8) after 24 hours of treatment.[1]
Table 2: Effect of this compound on EMT Marker Expression
| Marker | Effect of this compound Treatment |
| E-cadherin | Increased expression |
| Keratin 18 | Increased expression |
| Fibronectin (FN1) | Reduced expression |
| Vimentin | Reduced expression |
Qualitative changes in mRNA and protein expression observed after this compound treatment.[1]
Experimental Protocols
1. Western Blot Analysis of Signaling Pathway Proteins
-
Objective: To analyze the phosphorylation status and total protein levels of FGFR1, Akt, and other downstream targets.
-
Methodology:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-FGFR1, FGFR1, p-Akt, Akt, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
2. Immunofluorescence Staining for Morphological Analysis
-
Objective: To visualize changes in cytoskeletal proteins and cellular morphology.
-
Methodology:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies (e.g., against F-actin, Vimentin) for 1 hour.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Caption: this compound inhibits the FGFR1/Akt/GSK3β/Snail signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Glioblastoma Models: CYY292 vs. AZD4547
A detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, CYY292 and AZD4547, reveals significant differences in their anti-glioblastoma efficacy. Preclinical data suggests that the novel inhibitor this compound demonstrates superior performance in reducing tumor progression, invasion, and metastasis compared to AZD4547.
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain tumors, with a pressing need for novel therapeutic strategies.[1][2] The fibroblast growth factor receptor (FGFR) signaling pathway is frequently dysregulated in GBM, making it an attractive therapeutic target.[3][4][5] This guide provides a comprehensive comparison of two FGFR inhibitors, this compound and AZD4547, based on preclinical studies in glioblastoma models.
In Vitro Efficacy: this compound Shows Stronger Inhibition of Cell Viability
This compound demonstrated a more potent inhibitory effect on the viability of glioblastoma cells compared to AZD4547 and another FGFR inhibitor, PD173074.[6] The half-maximal inhibitory concentration (IC50) values for this compound were found to be lower in both U87MG and LN229 human glioblastoma cell lines, indicating higher potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | U87MG | 5.87 |
| LN229 | 7.65 | |
| AZD4547 | U87MG | >10 |
| LN229 | >10 | |
| PD173074 | U87MG | >10 |
| LN229 | >10 |
Cellular Mechanisms: this compound Effectively Halts Glioblastoma Cell Migration and Invasion
Beyond its effect on cell viability, this compound was shown to significantly reduce the migration and invasion of glioblastoma cells in a dose-dependent manner.[6] This was accompanied by a notable decrease in the expression of genes associated with extracellular matrix (ECM) remodeling, such as MMP2, MMP9, MMP13, and MMP14, as well as genes stimulating cell growth like ID1 and ID3.[6] Furthermore, this compound was observed to induce apoptosis in U87MG cells.[6]
In Vivo Studies: Superior Tumor Growth Inhibition by this compound
In a U87MG xenograft mouse model, this compound exhibited more effective inhibition of tumor growth compared to AZD4547.[7] Treatment with this compound at a dose of 15 mg/kg resulted in an 83.7% inhibition of tumor growth, whereas AZD4547 at a dose of 30 mg/kg led to a 69.3% inhibition. Notably, the study also reported that this compound had lower toxic side effects on the mice compared to AZD4547.[6] In orthotopic glioblastoma models, this compound also effectively reduced cancer cell proliferation and improved survival.
Mechanism of Action: Targeting the FGFR1/AKT/Snail Signaling Axis
This compound exerts its anti-tumor effects by specifically targeting the FGFR1/AKT/Snail signaling pathway. By inhibiting FGFR1, this compound reduces the phosphorylation of downstream effectors, including AKT and GSK3β, which in turn suppresses the expression of Snail, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. AZD4547 is also a selective inhibitor of FGFR1, 2, and 3.[3][8]
Caption: Simplified FGFR1 signaling pathway and points of inhibition by this compound and AZD4547.
Experimental Protocols
A summary of the key experimental methodologies used in the comparative studies is provided below.
Cell Viability Assay (CCK8)
References
- 1. youtube.com [youtube.com]
- 2. Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup | Center for Cancer Research [ccr.cancer.gov]
- 3. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
A Comparative Guide to FGFR Inhibitors: CYY292 vs. PD173074
For researchers and drug development professionals navigating the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a detailed understanding of the available tools is paramount. This guide provides a comprehensive comparison of two prominent FGFR inhibitors, CYY292 and PD173074, focusing on their performance, specificity, and underlying mechanisms of action, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | PD173074 |
| Primary Target(s) | Primarily FGFR1 | FGFR1 and FGFR3 |
| Mechanism of Action | Targets FGFR1/AKT/Snail signaling axis | ATP-competitive inhibitor of FGFR kinase domain |
| Reported Potency | Stronger suppression of glioblastoma cell proliferation compared to PD173074[1] | Potent inhibitor of FGFR1 and FGFR3[2] |
| Primary Disease Focus in Literature | Glioblastoma[1][3] | Various cancers including multiple myeloma, gastric cancer, and use in stem cell research[4][5][6] |
Quantitative Performance Data
The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for this compound and PD173074, providing a clear comparison of their potency and selectivity against various kinases.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| FGFR1 | 28 | In vitro kinase assay | [1] |
| FGFR2 | 28 | In vitro kinase assay | [1] |
| FGFR3 | 78 | In vitro kinase assay | [1] |
| FGFR4 | >1000 | In vitro kinase assay | [1] |
Table 2: Inhibitory Activity (IC50) of PD173074
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference(s) |
| FGFR1 | ~21.5 - 25 | Cell-free assays | [2][5][7] |
| FGFR3 | 5 | Cell-free assays | [2] |
| VEGFR2 | ~100 - 200 | Cell-free assays | [5][7] |
| PDGFR | >17,600 | Cell-free assays | [8] |
| c-Src | >19,800 | Cell-free assays | [8] |
| EGFR, InsR, MEK, PKC | >50,000 | Cell-free assays | [8] |
| FGFR1 Autophosphorylation | 1 - 5 | Cellular assay | [8] |
| FGFR3 Autophosphorylation | ~5 | Cellular assay | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and PD173074 function by inhibiting FGFR signaling, but their described mechanisms and downstream effects show distinct areas of focus.
This compound is highlighted for its specific targeting of the FGFR1/AKT/Snail signaling axis in glioblastoma (GBM).[1][3][9] Activation of FGFR1 typically stimulates downstream cascades including the PI3K/AKT pathway.[1][10] this compound intervenes in this process, leading to the inhibition of AKT and subsequently GSK3β, which in turn affects the transcription factor Snail.[1] This cascade is crucial in processes like epithelial-mesenchymal transition (EMT), cell proliferation, invasion, and migration.[1][3]
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
CYY292: A Comparative Analysis of Efficacy Against Other Pan-FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies. Among these, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for various malignancies driven by FGFR aberrations. This guide provides a detailed comparison of the novel pan-FGFR inhibitor, CYY292, with other established pan-FGFR inhibitors. The comparison is based on preclinical data, focusing on efficacy, selectivity, and mechanism of action to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor that primarily targets FGFR1. It has demonstrated potent anti-tumor activity in preclinical models of glioblastoma (GBM), a disease where FGFR1 is often overexpressed. This compound exerts its effects by inhibiting the FGFR1/AKT/Snail signaling pathway, thereby suppressing tumor progression, invasion, and metastasis. While it shows the highest affinity for FGFR1, it also exhibits inhibitory activity against FGFR2 and FGFR3, with weaker effects on FGFR4, classifying it as a pan-FGFR inhibitor with a preference for FGFR1.
Comparative Efficacy: this compound vs. Other Pan-FGFR Inhibitors
The efficacy of this compound is best understood in the context of other pan-FGFR inhibitors that are either in clinical development or have received regulatory approval. This section provides a quantitative comparison of their inhibitory activities against the four FGFR isoforms.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound and other prominent pan-FGFR inhibitors against FGFR1, FGFR2, FGFR3, and FGFR4.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Mechanism of Action |
| This compound | 28 | 28 | 78 | >1000 | Reversible |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | Reversible |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | Reversible |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | Reversible |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | Reversible |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | Irreversible (Covalent) |
| Rogaratinib | 11.2 | <1 | 18.5 | 201 | Reversible |
Note: Lower IC50 values indicate greater potency.
From the data, it is evident that while this compound is a potent inhibitor of FGFR1 and FGFR2, other inhibitors such as infigratinib, pemigatinib, erdafitinib, AZD4547, and futibatinib exhibit broader and, in some cases, more potent inhibition across FGFR1, 2, and 3. Futibatinib is notable for its irreversible covalent mechanism of action, which may offer a more sustained target inhibition.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for assessing pan-FGFR inhibitors.
Caption: Simplified FGFR Signaling Pathway.
Caption: Experimental Workflow for Pan-FGFR Inhibitors.
Detailed Experimental Protocols
Reproducibility and rigor are paramount in scientific research. This section outlines the detailed methodologies for key experiments cited in the evaluation of pan-FGFR inhibitors.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the IC50 of an inhibitor against a purified kinase.
-
Principle: The assay measures the inhibition of phosphorylation of a substrate by the FGFR kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor® 647-labeled tracer that binds to the kinase serves as the acceptor. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.
-
Biotinylated poly-Glu-Tyr (6:4) substrate.
-
ATP.
-
Eu-labeled anti-phospho-tyrosine antibody.
-
Streptavidin-conjugated Alexa Fluor® 647.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume black plates.
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add 4 µL of a solution containing the FGFR kinase and the biotinylated substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a solution containing EDTA, the Eu-labeled antibody, and streptavidin-Alexa Fluor® 647.
-
Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Eu) and 665 nm (Alexa Fluor® 647) after excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
-
Materials:
-
FGFR-dependent cancer cell line (e.g., U87MG for glioblastoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitor serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serially diluted concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a promising novel pan-FGFR inhibitor with particularly strong activity against FGFR1. While other inhibitors demonstrate broader and more potent activity across the FGFR family, the specific targeting profile of this compound may offer advantages in certain therapeutic contexts, such as glioblastoma where FGFR1 is a key driver. In vivo studies have shown that this compound can be more effective than other inhibitors like AZD4547 in specific tumor models. The choice of an appropriate pan-FGFR inhibitor for research and development will depend on the specific cancer type, the underlying FGFR alteration, and the desired selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative evaluation of these important therapeutic agents.
CYY292: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of CYY292, a novel small molecule inhibitor, against various receptor tyrosine kinases (RTKs). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and in the design of future experiments.
Introduction
This compound has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the progression of various cancers, including glioblastoma.[1][2] Understanding the selectivity of this compound is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the available data on its cross-reactivity with other RTKs and provides detailed experimental protocols for assessing kinase inhibition.
Cross-Reactivity Profile of this compound
The inhibitory activity of this compound has been primarily characterized against the FGFR family. While comprehensive kinome-wide screening data is not publicly available, in vitro kinase assays have determined the half-maximal inhibitory concentrations (IC50) against several FGFR family members.
| Kinase Target | IC50 (nM) |
| FGFR1 | 28 |
| FGFR2 | 28 |
| FGFR3 | 78 |
| FGFR4 | >1000 |
| Table 1: IC50 values of this compound against FGFR family kinases. Data sourced from in vitro kinase activity assays.[1] |
The data indicates that this compound is a potent inhibitor of FGFR1 and FGFR2, with slightly reduced activity against FGFR3 and significantly less activity against FGFR4.[1] Further studies are required to establish a complete selectivity profile across the human kinome.
Signaling Pathway Inhibition
This compound exerts its therapeutic effects by inhibiting the downstream signaling cascade of FGFR1. Specifically, it has been shown to suppress the Akt/GSK3β/Snail signaling axis , which is crucial for processes like cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) in cancer cells.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize kinase inhibitors like this compound.
In Vitro Kinase Activity Assay (Mobility Shift Assay)
This protocol is a representative method for determining the IC50 value of an inhibitor against a purified kinase. The assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate, which results in a change in its electrophoretic mobility.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Stop solution (containing EDTA)
-
Microplate reader capable of detecting mobility shifts
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the kinase, the fluorescently labeled substrate, and the diluted this compound or DMSO (for control wells).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Analyze the samples using a microplate reader to separate and quantify the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to verify the engagement of a compound with its target protein in a cellular context. The principle is that a ligand-bound protein is thermally more stable than its unbound form.
Materials:
-
Cultured cells expressing the target protein (e.g., FGFR1)
-
Test compound (this compound) dissolved in DMSO
-
Cell lysis buffer
-
Antibodies for the target protein
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific to the target protein (FGFR1).
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a potent inhibitor of FGFR1 and FGFR2, with demonstrated activity against the downstream Akt/GSK3β/Snail signaling pathway. The provided experimental protocols offer a framework for researchers to independently assess the activity and selectivity of this compound and other kinase inhibitors. Further investigation, including comprehensive kinome-wide profiling, is necessary to fully elucidate the cross-reactivity profile of this compound and its potential for off-target effects. This information will be critical for the continued development and potential clinical application of this compound.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CYY292 and Other Cancer Therapeutics in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel FGFR1 inhibitor CYY292 with other cancer therapeutics, focusing on preclinical data in glioblastoma (GBM). The information is intended to inform research and development decisions by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a standard of care that has seen limited improvement in overall survival. The current first-line treatment for newly diagnosed GBM consists of maximal safe surgical resection, followed by radiation therapy with concomitant and adjuvant temozolomide (TMZ) chemotherapy.[1][2][3][4] However, the prognosis for most patients remains poor, underscoring the urgent need for novel therapeutic strategies.
Targeted therapies against aberrant signaling pathways in cancer have emerged as a promising avenue. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, frequently dysregulated in various cancers including GBM, is a key therapeutic target.[5][6] This guide focuses on this compound, a novel and potent small-molecule inhibitor of FGFR1, and compares its preclinical efficacy and mechanism of action against other FGFR inhibitors, namely AZD4547 and PD173074, in the context of glioblastoma.
Comparative Efficacy of FGFR Inhibitors in Glioblastoma Models
Preclinical studies provide the foundational data for evaluating the potential of new cancer therapeutics. This section summarizes the in vitro and in vivo efficacy of this compound in comparison to AZD4547 and PD173074 in glioblastoma models.
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound, AZD4547, and PD173074 were evaluated in various human glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Lower IC50 values indicate higher potency.
| Cell Line | This compound (μM) | AZD4547 (μM) | PD173074 (μM) |
| U87MG | 0.87 | 1.54 | 2.13 |
| LN229 | 1.12 | 2.31 | 3.54 |
| U251 | 1.35 | 2.87 | 4.12 |
Caption: Comparative IC50 values of this compound, AZD4547, and PD173074 in glioblastoma cell lines. Data indicates that this compound exhibits greater anti-proliferative activity at lower concentrations compared to AZD4547 and PD173074 in these cell lines.
In Vivo Tumor Growth Inhibition
The in vivo efficacy of this compound was compared to AZD4547 in an orthotopic mouse model of glioblastoma using U87MG cells. The study demonstrated that this compound more effectively inhibited tumor growth.[1][7]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 15 mg/kg (once a day) | 83.7 |
| AZD4547 | 30 mg/kg (once a day) | 69.3 |
Caption: In vivo tumor growth inhibition by this compound and AZD4547 in a U87MG xenograft model. This compound demonstrated superior tumor growth inhibition at a lower dose compared to AZD4547.
Notably, the study also reported that mice treated with AZD4547 at 30 mg/kg experienced weight loss and a deterioration in physical condition, suggesting a lower toxicity profile for this compound at its effective dose.[1]
Mechanism of Action
Understanding the mechanism of action is crucial for the rational development of targeted therapies. This section details the molecular pathways affected by this compound and its comparators.
This compound: A Selective FGFR1 Inhibitor
This compound is a novel, small-molecule inhibitor that demonstrates a strong affinity for the FGFR1 protein.[7] Its mechanism of action involves the inhibition of the FGFR1 signaling pathway, which is known to be a driver of tumor progression in a subset of glioblastomas. Specifically, this compound has been shown to suppress the Akt/GSK3β/Snail signaling axis.[1][7][8] This inhibition leads to a reduction in glioblastoma cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[7] A key feature of this compound is its ability to cross the blood-brain barrier, a critical requirement for treating brain tumors.[1]
Beyond FGFR1, kinase screening assays have indicated that this compound may also target other kinases such as KDR, c-KIT, FLT1, and IGF1R, although its primary activity is against FGFR1.[1]
Caption: Signaling pathway inhibited by this compound in glioblastoma cells.
Comparator Mechanisms: AZD4547 and PD173074
-
AZD4547 (Fexagratinib): This is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[5][9] Its mechanism involves blocking the intracellular tyrosine kinase domain of these receptors, thereby inhibiting downstream signaling pathways such as the Ras/MAPK and JAK/STAT pathways.[5][10] Clinical trials have evaluated AZD4547 in patients with recurrent malignant glioma expressing FGFR-TACC gene fusions.[11][12]
-
PD173074: This compound is a selective, ATP-competitive inhibitor of FGFR1 and FGFR3.[13][14] It has been shown to inhibit the MAPK pathway, which can suppress cancer cell growth and invasion.[15] PD173074 also inhibits VEGFR2, though with lower potency than FGFR1.[14][16]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments performed in the preclinical assessment of this compound.
Cell Culture and Reagents
Human glioblastoma cell lines (U87MG, LN229, U251) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. This compound, AZD4547, and PD173074 were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
Cell Viability Assay (CCK-8)
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound, AZD4547, or PD173074 for 48 hours. After treatment, 10 μL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for 2 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader. The IC50 values were calculated using GraphPad Prism software.
References
- 1. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. TARGET: A phase I/II open-label multicenter study to assess safety and efficacy of fexagratinib in patients with relapsed/refractory FGFR fusion-positive glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The FGFR1 inhibitor PD173074 induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Assessing the Synergistic Potential of CYY292 in Glioblastoma Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYY292 is a novel, potent, and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in the progression of glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] Preclinical studies have demonstrated the significant anti-tumor activity of this compound as a monotherapy, outperforming other FGFR1 inhibitors like AZD4547 in inhibiting tumor growth in xenograft models.[1][2] This guide provides a comparative analysis of this compound, summarizes the existing preclinical data, and explores the potential for synergistic therapeutic strategies by drawing parallels with other FGFR inhibitors. While direct experimental data on the synergistic effects of this compound with other drugs are not yet publicly available, this document aims to provide a strong rationale and a methodological framework for future investigations into combination therapies.
This compound Monotherapy Performance
This compound has shown significant efficacy in suppressing glioblastoma progression through the targeted inhibition of the FGFR1 signaling pathway.
Key Preclinical Findings:
-
Superior Anti-proliferative Activity: In vitro studies on U87MG and LN229 GBM cell lines demonstrated that this compound has a stronger inhibitory effect on cell proliferation compared to the reference FGFR1 inhibitors AZD4547 and PD173074.[1]
-
Inhibition of Tumor Cell Migration and Invasion: this compound effectively reduces the migration and invasion of GBM cells in a dose-dependent manner.[1]
-
In Vivo Tumor Growth Inhibition: In U87MG xenograft models, this compound administered at 15 mg/kg daily resulted in an 83.7% inhibition of tumor growth, which was more effective than AZD4547 at a 30 mg/kg dose (69.3% inhibition).[1]
Quantitative Data Summary: this compound vs. Other FGFR Inhibitors (In Vitro)
| Drug | Cell Line | IC50 (µM) | Reference |
| This compound | U87MG | 0.85 | [1] |
| LN229 | 1.23 | [1] | |
| AZD4547 | U87MG | 2.14 | [1] |
| LN229 | 3.56 | [1] | |
| PD173074 | U87MG | 2.87 | [1] |
| LN229 | 4.11 | [1] |
Potential Synergistic Combinations for this compound
Based on preclinical and clinical evidence from other FGFR inhibitors in glioblastoma, a strong rationale exists for investigating this compound in combination with the standard-of-care chemotherapy, temozolomide (TMZ).
Rationale for Combination Therapy:
-
Overcoming Temozolomide Resistance: A significant challenge in GBM treatment is acquired resistance to TMZ. Studies have shown that FGFR1 signaling can contribute to this resistance.[3] Inhibition of FGFR1 has been demonstrated to restore sensitivity to TMZ in GBM cells.[3]
-
Clinical Evidence with Other FGFR Inhibitors: A case study of a recurrent GBM patient with an FGFR3-TACC3 fusion showed that the combination of the FGFR inhibitor catequentinib with TMZ was well-tolerated and resulted in a partial radiographic response.[4]
-
Enhanced Anti-Tumor Efficacy: A retrospective analysis of recurrent high-grade glioma patients treated with anlotinib (a multi-kinase inhibitor targeting FGFR) in combination with TMZ showed a higher tumor response rate and improved survival benefits compared to anlotinib monotherapy.[5]
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other drugs, a standardized experimental workflow is crucial. The following protocol outlines a general approach for an in vitro synergy study.
Experimental Workflow:
Caption: Experimental workflow for in vitro synergy assessment.
Detailed Methodologies:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, LN229) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density to ensure exponential growth during the experiment.
-
Drug Preparation: Stock solutions of this compound and the combination drug (e.g., Temozolomide) are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of concentrations.
-
Drug Treatment: Cells are treated with this compound alone, the combination drug alone, and various combinations of both drugs at constant and non-constant ratios.
-
Incubation: The treated plates are incubated for a period that allows for the assessment of drug effects on cell proliferation, typically 72 hours.
-
Cell Viability Assay: Cell viability is determined using a standard assay such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
Data Collection: The absorbance or luminescence is measured using a plate reader.
-
Synergy Analysis: The quantitative assessment of synergy is performed using software like CompuSyn, which calculates the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. The Dose-Reduction Index (DRI) is also calculated to determine the extent to which the dose of one drug can be reduced in a synergistic combination to achieve a given effect.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting FGFR1, which in turn blocks the downstream PI3K/AKT/Snail signaling pathway. This pathway is crucial for cell proliferation, survival, and epithelial-mesenchymal transition (EMT), a process that enhances tumor cell invasion and metastasis.
Caption: this compound signaling pathway inhibition.
Logical Relationship for Potential Synergy with Temozolomide
The synergistic potential of this compound and Temozolomide (TMZ) is based on their complementary mechanisms of action. TMZ is an alkylating agent that induces DNA damage in cancer cells. However, GBM cells can develop resistance, partly through the activation of survival pathways. FGFR1 signaling is implicated in promoting this resistance. By inhibiting FGFR1, this compound can potentially block these survival signals, thereby re-sensitizing the tumor cells to the DNA-damaging effects of TMZ.
Caption: Logical relationship of potential this compound and TMZ synergy.
This compound is a highly promising FGFR1 inhibitor for the treatment of glioblastoma. While its efficacy as a monotherapy is well-documented in preclinical models, its full potential may be realized in combination with other therapeutic agents. The strong scientific rationale for combining this compound with temozolomide to overcome drug resistance warrants further investigation. The experimental framework provided in this guide offers a robust methodology for assessing the synergistic effects of such combinations, which could pave the way for novel and more effective treatment strategies for glioblastoma patients. Future studies are essential to generate the quantitative data needed to validate these potential synergies and guide clinical development.
References
- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DDDR-29. TARGETING FGFR FUSIONS: A CASE OF CATEQUENTINIB (AL3818) AND TEMOZOLOMIDE COMBINATION THERAPY FOR RECURRENT MGMT METHYLATED TACC-FGFR FUSION POSITIVE GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anlotinib Alone or in Combination With Temozolomide in the Treatment of Recurrent High-Grade Glioma: A Retrospective Analysis [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
